Ethyl 3-oxocyclohexanecarboxylate
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl 3-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRVJPQVDQQBOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955285 | |
| Record name | Ethyl 3-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33668-25-6 | |
| Record name | Ethyl 3-oxocyclohexanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33668-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-oxocyclohexanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033668256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-oxocyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-oxocyclohexanecarboxylate: Structure, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis, and spectroscopic analysis of ethyl 3-oxocyclohexanecarboxylate. This β-keto ester is a valuable intermediate in organic synthesis, particularly in the construction of carbocyclic and heterocyclic frameworks relevant to medicinal chemistry and drug development.
Chemical Structure and Properties
This compound, with the molecular formula C₉H₁₄O₃, possesses a cyclohexane ring functionalized with a ketone at the 3-position and an ethyl ester at the 1-position.[1] This bifunctional nature makes it a versatile building block in various chemical transformations.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| IUPAC Name | ethyl 3-oxocyclohexane-1-carboxylate |
| CAS Number | 33668-25-6 |
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 249 °C |
| Density | 1.083 g/cm³ |
| Flash Point | 104 °C |
| InChIKey | YLRVJPQVDQQBOX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCC(=O)CC1 |
Synthesis of this compound
A common and straightforward method for the synthesis of this compound is the Fischer esterification of 3-oxocyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
Materials:
-
3-oxocyclohexanecarboxylic acid
-
Ethanol (absolute)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-oxocyclohexanecarboxylic acid, a molar excess of absolute ethanol, and a catalytic amount of p-toluenesulfonic acid.
-
Add toluene as an azeotropic solvent to facilitate the removal of water.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by vacuum distillation.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~209 | C=O (ketone) |
| ~173 | C=O (ester) |
| ~61 | -OC H₂CH₃ |
| ~48 | C H-COOEt |
| ~41 | C H₂ (adjacent to ketone) |
| ~28 | C H₂ |
| ~25 | C H₂ |
| ~14 | -OCH₂C H₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides details about the proton environments and their connectivity.
Table 3: Predicted ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.15 | Quartet | 2H | -OCH₂ CH₃ |
| ~2.8-2.2 | Multiplet | 5H | Cyclohexane ring protons |
| ~2.0-1.5 | Multiplet | 4H | Cyclohexane ring protons |
| ~1.25 | Triplet | 3H | -OCH₂CH₃ |
Note: The exact chemical shifts and multiplicities are predictions based on the structure and may require experimental verification for precise values.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
Table 4: Key IR Absorptions for this compound [3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1735 | Strong | C=O stretch (ester) |
| ~1715 | Strong | C=O stretch (ketone)[3] |
| ~1200 | Strong | C-O stretch (ester) |
| 2980-2850 | Medium | C-H stretch (alkane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Major Fragments in the Mass Spectrum of this compound [4][5]
| m/z | Proposed Fragment |
| 170 | [M]⁺ (Molecular ion) |
| 125 | [M - OCH₂CH₃]⁺ |
| 97 | [M - COOCH₂CH₃]⁺ |
| 69 | |
| 55 |
Reaction Mechanism: Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. While the provided synthesis is a direct esterification, the Dieckmann condensation of diethyl pimelate is a classic method to synthesize a related six-membered ring β-keto ester, ethyl 2-oxocyclohexanecarboxylate, illustrating a key reaction pathway for this class of compounds.[6][7][8] The mechanism provides insight into the reactivity of such systems.
Caption: Dieckmann condensation mechanism for cyclic β-keto ester synthesis.
This in-depth guide serves as a valuable resource for professionals in research and drug development, providing essential technical information on this compound. The presented data and protocols facilitate its application as a key building block in the synthesis of complex organic molecules.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to Ethyl 3-Oxocyclohexanecarboxylate
This technical guide provides a comprehensive overview of ethyl 3-oxocyclohexanecarboxylate, a versatile organic compound with applications in chemical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical identity, properties, synthesis, and relevance.
Chemical Identity: IUPAC Name and Synonyms
The formal IUPAC name for this compound is ethyl 3-oxocyclohexane-1-carboxylate [1][2]. It is also widely known by a variety of synonyms in commercial and academic literature. Understanding these alternative names is crucial for exhaustive literature searches and material procurement.
Common Synonyms:
-
Ethyl (RS)-3-oxocyclohexanecarboxylate[3]
-
1-(Ethoxycarbonyl)-3-oxocyclohexane[3]
-
3-(Ethoxycarbonyl)cyclohexan-1-one[3]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 33668-25-6 | [1][2][3] |
| Molecular Formula | C9H14O3 | [1][2][3] |
| Molecular Weight | 170.21 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | 249 °C | [1] |
| Density | 1.083 g/cm³ | [1] |
| Flash Point | 104 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols: Synthesis
This compound is a valuable intermediate in organic synthesis.[1] One common laboratory-scale synthesis is the Fischer esterification of 3-oxo-1-cyclohexanecarboxylic acid.
Synthesis via Fischer Esterification
This method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.
-
Reactants:
-
3-oxo-1-cyclohexanecarboxylic acid
-
Ethanol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
-
Procedure:
-
To a round bottom flask, add 3-oxo-1-cyclohexanecarboxylic acid (3.85 g, 27.1 mmol), ethanol (7.91 mL), p-toluenesulfonic acid (0.097 g, 0.56 mmol), and toluene (65.9 mL).[1]
-
The mixture is refluxed overnight using a Dean-Stark trap to remove the water formed during the reaction.[1]
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.[1]
-
The resulting product is ethyl 3-oxocyclohexane-1-carboxylate, obtained as a yellow oil.[1]
-
Logical Workflow: Synthesis of this compound
The following diagram illustrates the logical workflow for the synthesis of this compound via Fischer esterification.
References
Physical and chemical properties of Ethyl 3-oxocyclohexanecarboxylate
An In-depth Technical Guide to Ethyl 3-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of this compound (CAS No. 33668-25-6). It is a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures.[1][2]
Core Physical and Chemical Properties
This compound is a cyclic β-keto ester that typically appears as a colorless to pale yellow liquid.[1][3][4] Its bifunctional nature, containing both a ketone and an ester group, governs its chemical reactivity and makes it a versatile building block in synthetic chemistry.[1][2]
Table 1: Physical and Chemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄O₃ | [1][3][5] |
| Molecular Weight | 170.21 g/mol | [3][5] |
| CAS Number | 33668-25-6 | [3][5] |
| Appearance | Colorless to light yellow liquid | [1][3][4] |
| Boiling Point | 249 °C | [3] |
| Density | 1.083 g/mL | [3][6] |
| Flash Point | 104 °C | [3] |
| IUPAC Name | ethyl 3-oxocyclohexane-1-carboxylate | [5] |
| Synonyms | Ethyl Cyclohexanone-β-carboxylate, 3-Oxocyclohexanecarboxylic acid ethyl ester | [3][7] |
| Solubility | Soluble in organic solvents | [1] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Profile
The structural features of this compound are well-defined by various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Infrared (IR) Spectroscopy : The IR spectrum displays characteristic strong absorption bands for the two carbonyl groups: one for the ester C=O stretch at approximately 1740 cm⁻¹ and another for the ketone C=O stretch around 1710 cm⁻¹.[2]
-
Mass Spectrometry (MS) : Mass spectral analysis, often coupled with Gas Chromatography (GC-MS), shows a molecular ion peak corresponding to its molecular weight (m/z 170).[2][5][7]
Synthesis and Experimental Protocols
The most common synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid.
Experimental Protocol: Fischer Esterification
This protocol describes the synthesis from 3-oxo-1-cyclohexanecarboxylic acid.
Materials:
-
3-oxo-1-cyclohexanecarboxylic acid (1.0 eq)
-
Ethanol (excess)
-
p-Toluenesulfonic acid (catalytic amount, e.g., 0.02 eq)
-
Toluene
Procedure:
-
To a round-bottom flask, add 3-oxo-1-cyclohexanecarboxylic acid (e.g., 3.85 g, 27.1 mmol), ethanol (7.91 mL), p-toluenesulfonic acid (0.097 g, 0.56 mmol), and toluene (65.9 mL).[3]
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.[3]
-
Heat the mixture to reflux and continue overnight, collecting the water byproduct in the Dean-Stark trap.[3]
-
After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.[3]
-
Concentrate the mixture under reduced pressure to remove the toluene and excess ethanol.[3]
-
The resulting crude product, a yellow oil, can be purified further by vacuum distillation if necessary.[3]
Caption: Workflow for the synthesis of this compound via Fischer esterification.
Chemical Reactivity and Applications
The significance of this compound in synthetic chemistry stems from the reactivity of its β-keto ester moiety.[2] The protons on the α-carbon (the carbon between the two carbonyl groups) are acidic and can be easily removed by a base to form a stabilized enolate.[2] This enolate is a powerful nucleophile, making the compound a key precursor for various carbon-carbon bond-forming reactions.[2]
Key Reactions:
-
Alkylation and Acylation: The enolate can be alkylated or acylated to introduce substituents at the α-position.
-
Condensation Reactions: It participates in condensation reactions like the Knoevenagel and Michael additions.
-
Decarboxylation: The ester can be hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield cyclohexanone derivatives.[2]
This reactivity makes it an important intermediate for synthesizing complex molecules, including carbazole-carboxamides which have shown activity as selective JAK2 inhibitors.[3]
Caption: Generalized reactivity of this compound via its stabilized enolate intermediate.
Safety and Handling
This compound is classified as an irritant.[3] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[5][8] It may also be harmful if swallowed.[3][5]
Precautionary Measures:
-
Handling: Use in a well-ventilated area.[8] Avoid all personal contact, including inhalation of vapors.[8] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8][9]
-
Storage: Store in a cool, well-ventilated place.[10] Keep containers securely sealed when not in use.[8][9]
-
Spills: In case of a spill, contain and absorb with an inert material like sand or vermiculite.[8] Prevent spillage from entering drains or waterways.[8]
-
First Aid:
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | 33668-25-6 | Benchchem [benchchem.com]
- 3. Ethyl 3-oxocyclohexane-1-carboxylate | 33668-25-6 [chemicalbook.com]
- 4. file.leyan.com [file.leyan.com]
- 5. This compound | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN101899673B - Synthesis method of 3-oxo cyclohexane-1-caboxylate - Google Patents [patents.google.com]
- 7. spectrabase.com [spectrabase.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. ethyl 3-bromo-2-oxocyclohexanecarboxylate - Safety Data Sheet [chemicalbook.com]
In-Depth Technical Guide: Ethyl 3-oxocyclohexanecarboxylate (CAS: 33668-25-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-oxocyclohexanecarboxylate, a versatile bifunctional molecule, serves as a pivotal intermediate in the synthesis of a wide array of complex organic scaffolds. Its inherent reactivity, stemming from the presence of both a ketone and an ester functional group, makes it a valuable building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its key applications, with a particular focus on its role as a precursor to Janus kinase (JAK) inhibitors.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid.[1][2] Its key chemical and physical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 33668-25-6 | [3] |
| Molecular Formula | C₉H₁₄O₃ | [3] |
| Molecular Weight | 170.21 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [2][4] |
| Boiling Point | 249 °C | [4] |
| Density | 1.083 g/mL | [4] |
| Flash Point | 104 °C | [4] |
| Storage Temperature | 2-8 °C | [4] |
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | Consistent with structure | |
| ¹³C NMR | Spectra available | [1][3] |
| Infrared (IR) | Vapor Phase IR Spectra available | [1][3] |
| Mass Spectrometry (MS) | GC-MS data available | [1][3] |
Synthesis of this compound
The most common and efficient method for the laboratory synthesis of this compound is the Fischer esterification of 3-oxocyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
This protocol is based on established Fischer esterification procedures.
Materials:
-
3-oxo-1-cyclohexanecarboxylic acid
-
Ethanol (anhydrous)
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or Ethyl acetate for extraction
Equipment:
-
Round bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round bottom flask equipped with a magnetic stir bar and a Dean-Stark trap connected to a reflux condenser, add 3-oxo-1-cyclohexanecarboxylic acid (e.g., 3.85 g, 27.1 mmol), ethanol (e.g., 7.91 mL), and toluene (e.g., 65.9 mL).[4]
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.097 g, 0.56 mmol).[4]
-
Reflux: Heat the mixture to reflux using a heating mantle. The toluene forms an azeotrope with the water produced during the reaction, which is collected in the Dean-Stark trap, driving the equilibrium towards the product. Continue refluxing overnight or until no more water is collected.[4]
-
Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene and excess ethanol.[4]
-
Work-up:
-
Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product, this compound, is obtained as a yellow oil.[4] Further purification can be achieved by vacuum distillation.
Synthesis Workflow Diagram
Caption: Fischer Esterification Synthesis Workflow.
Applications in Drug Development
This compound is a key starting material in the synthesis of various pharmaceutical compounds. Its most notable application is in the preparation of selective Janus kinase 2 (JAK2) inhibitors.[4]
Role as a Precursor to JAK2 Inhibitors
The JAK/STAT signaling pathway is crucial for transducing extracellular signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory disorders.
This compound serves as a foundational scaffold for the synthesis of carbazole-carboxamides, a class of potent and selective JAK2 inhibitors.[4] The cyclohexanone moiety of the molecule provides a versatile template for constructing the core structures of these inhibitors.
The JAK2/STAT3 Signaling Pathway
The binding of a cytokine (e.g., IL-6) to its receptor on the cell surface leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.
Caption: Overview of the JAK2/STAT3 signaling cascade.
Safety and Handling
This compound is classified as an irritant. It is harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation.[4] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical intermediate of significant value to the scientific and pharmaceutical research communities. Its well-defined chemical properties and versatile reactivity profile make it an essential building block for the synthesis of complex molecules, most notably in the development of targeted therapies such as JAK2 inhibitors. The detailed synthetic protocol and understanding of its role in medicinal chemistry provided in this guide are intended to support and facilitate further research and development in these critical areas.
References
Synthesis of Ethyl 3-oxocyclohexanecarboxylate via Dieckmann condensation
An In-depth Technical Guide to the Synthesis of Ethyl 3-oxocyclohexanecarboxylate via Dieckmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Dieckmann condensation is a robust and widely utilized organic reaction for the synthesis of cyclic β-keto esters, which are pivotal intermediates in the synthesis of various pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable six-membered cyclic β-keto ester, through the intramolecular cyclization of diethyl pimelate (a 1,7-diester). This document details the underlying reaction mechanism, provides established experimental protocols, presents quantitative data on reaction conditions and yields, and includes visual diagrams to elucidate the process.
Introduction to Dieckmann Condensation
The Dieckmann condensation is an intramolecular chemical reaction where a diester reacts with a base to form a β-keto ester.[1] It is the intramolecular equivalent of the Claisen condensation.[1][2] This reaction is particularly effective for the formation of sterically stable five- and six-membered rings.[1][3] The synthesis of this compound involves the cyclization of a 1,7-diester, diethyl pimelate, yielding a six-membered ring, which is a common structural motif in many biologically active molecules.[4][5]
Reaction Mechanism
The mechanism of the Dieckmann condensation is analogous to that of the Claisen condensation.[2][4] The process is initiated by a base, typically sodium ethoxide when using ethyl esters, to ensure that any transesterification side reactions do not alter the product. The reaction proceeds through the following key steps:
-
Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups of the diester to form a nucleophilic enolate ion.
-
Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. This cyclization step forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion and forming the cyclic β-keto ester.
-
Deprotonation: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The previously eliminated ethoxide ion rapidly deprotonates this position, forming a stabilized enolate. This irreversible acid-base reaction is the driving force that shifts the equilibrium towards the product.[3]
-
Protonation: A final acidic workup step is required to protonate the enolate and yield the neutral cyclic β-keto ester product.
Experimental Protocols
The following section outlines a typical experimental procedure for the synthesis of this compound. Variations in base, solvent, and temperature can be employed to optimize yield and reaction time.
Solvent-Free Protocol
A simple and environmentally friendly procedure involves running the reaction without a solvent.[6][7]
-
Reagents and Equipment:
-
Diethyl pimelate
-
Potassium tert-butoxide (t-BuOK)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Mortar and pestle
-
Desiccator
-
Distillation apparatus
-
-
Procedure:
-
Mix diethyl pimelate and powdered potassium tert-butoxide in a mortar and pestle at room temperature for approximately 10 minutes.
-
Allow the resulting solidified mixture to stand in a desiccator for 60 minutes to complete the reaction and evaporate the formed tert-butanol.
-
Neutralize the dried reaction mixture by adding p-toluenesulfonic acid monohydrate.
-
Isolate the product, this compound, directly from the mixture by distillation under reduced pressure.
-
Protocol Using a Solvent
The traditional approach utilizes a non-polar aprotic solvent like toluene.
-
Reagents and Equipment:
-
Diethyl pimelate
-
Sodium ethoxide (EtONa) or sodium metal
-
Dry toluene
-
Reflux apparatus
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a flame-dried reflux apparatus under an inert atmosphere (e.g., nitrogen), add dry toluene and sodium ethoxide.
-
Heat the mixture to reflux.
-
Add diethyl pimelate dropwise to the refluxing mixture.
-
Continue refluxing for several hours (typically 2-4 hours) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by carefully adding a dilute acid (e.g., acetic acid or HCl).
-
Perform an aqueous workup: wash the organic layer with water and brine using a separatory funnel.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Data Presentation: Reaction Conditions and Yields
The choice of base and reaction conditions significantly impacts the yield of the Dieckmann condensation. The following table summarizes yields obtained for the cyclization of diethyl adipate (to a five-membered ring) and diethyl pimelate (to a six-membered ring) under various conditions, providing a comparative basis for optimization.[6]
| Starting Diester | Base | Condition | Reaction Time | Yield (%) | Reference |
| Diethyl Adipate | t-BuOK | Solvent-Free | 70 min | 82 | [6] |
| Diethyl Adipate | t-BuONa | Solvent-Free | 70 min | 74 | [6] |
| Diethyl Adipate | EtOK | Solvent-Free | 70 min | 63 | [6] |
| Diethyl Adipate | EtONa | Solvent-Free | 70 min | 61 | [6] |
| Diethyl Adipate | t-BuOK | Toluene, Reflux | 3 h | 98 | [6] |
| Diethyl Pimelate | t-BuOK | Solvent-Free | 70 min | 69 | [6] |
| Diethyl Pimelate | t-BuONa | Solvent-Free | 70 min | 68 | [6] |
| Diethyl Pimelate | EtOK | Solvent-Free | 70 min | 56 | [6] |
| Diethyl Pimelate | EtONa | Solvent-Free | 70 min | 60 | [6] |
| Diethyl Pimelate | t-BuOK | Toluene, Reflux | 3 h | 63 | [6] |
Data adapted from a study on Dieckmann condensation of diethyl adipate and pimelate.[6]
Conclusion
The Dieckmann condensation remains a highly efficient and indispensable method for synthesizing cyclic β-keto esters like this compound. The reaction's success is contingent upon the appropriate selection of a strong, non-nucleophilic base and suitable reaction conditions. Modern solvent-free approaches offer a greener and simpler alternative to traditional solvent-based methods without significantly compromising the yield. The resulting cyclic β-keto ester is a versatile intermediate, readily undergoing further modifications such as alkylation and decarboxylation, making it a cornerstone in the strategic synthesis of complex molecules for the pharmaceutical and chemical industries.[4][5]
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 6. Solved tion. We found, however, that the reaction of diethyl | Chegg.com [chegg.com]
- 7. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Spectroscopic data for Ethyl 3-oxocyclohexanecarboxylate (1H NMR, 13C NMR, IR, MS)
This guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-oxocyclohexanecarboxylate, a key intermediate in synthetic organic chemistry. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
¹H NMR (Proton NMR) Data (Predicted)
The ¹H NMR spectrum of this compound is predicted to exhibit the following signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.1-4.2 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~ 2.0-2.8 | Multiplet | 5H | Cyclohexane ring protons adjacent to carbonyl and ester groups |
| ~ 1.8-2.0 | Multiplet | 4H | Remaining cyclohexane ring protons |
| ~ 1.2-1.3 | Triplet | 3H | -O-CH₂-CH₃ |
Note: This data is predicted based on typical chemical shifts for similar functional groups.
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum of this compound has been reported, and the expected chemical shifts are listed below.[1][2]
| Chemical Shift (δ, ppm) | Assignment |
| ~ 209 | Ketone Carbonyl (C =O) |
| ~ 173 | Ester Carbonyl (-C OO-) |
| ~ 61 | Methylene Carbon of Ethyl Group (-O-C H₂-CH₃) |
| ~ 40-50 | Cyclohexane Carbons adjacent to substituents |
| ~ 20-30 | Remaining Cyclohexane Carbons |
| ~ 14 | Methyl Carbon of Ethyl Group (-O-CH₂-C H₃) |
Note: The availability of an experimental spectrum is indicated in public databases.[1][2]
Infrared (IR) Spectroscopy Data
The infrared spectrum of this compound is characterized by the following absorption bands.[1][2]
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 1735-1750 | C=O Stretch (Ester)[3] |
| ~ 1715 | C=O Stretch (Ketone) |
| ~ 2850-2960 | C-H Stretch (Aliphatic) |
| ~ 1000-1300 | C-O Stretch (Ester)[3] |
Note: The availability of a vapor phase IR spectrum is indicated in public databases.[1][2]
Mass Spectrometry (MS) Data
The mass spectrum of this compound, with a molecular weight of 170.21 g/mol , is expected to show the following key fragments upon electron ionization.[1][2]
| m/z | Proposed Fragment |
| 170 | [M]⁺ (Molecular Ion) |
| 125 | [M - OCH₂CH₃]⁺ |
| 97 | [M - COOCH₂CH₃]⁺ |
| 69 | Further fragmentation of the cyclohexane ring |
Note: The availability of a GC-MS spectrum is indicated in public databases.[1][2]
Experimental Protocols
The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube.[4][5] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
Data Acquisition: The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for protons.[6] For ¹³C NMR, a proton-decoupled spectrum is usually obtained to simplify the spectrum to single lines for each carbon environment. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[4] Data is acquired by applying a series of radiofrequency pulses and recording the resulting free induction decay (FID), which is then Fourier-transformed to yield the spectrum.[7]
Infrared (IR) Spectroscopy
For a liquid sample such as this compound, the IR spectrum is commonly obtained using one of the following methods:
-
Neat Sample (Thin Film): A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin film.[8][9] The plates are mounted in a sample holder and placed in the IR beam.
-
Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto the crystal (e.g., diamond or germanium) of an ATR accessory.[10] This technique is particularly useful as it requires minimal sample preparation.
Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is recorded first.[11] Then, the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.[10] The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or hexane) and injected into the gas chromatograph.[12][13] The compound is vaporized and separated from the solvent and any impurities on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam.[14]
Mass Analysis and Detection: The resulting positively charged molecular ion and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.[15]
Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound like this compound.
References
- 1. This compound | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. rsc.org [rsc.org]
- 7. Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy - inChemistry [inchemistry.acs.org]
- 8. eng.uc.edu [eng.uc.edu]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. Sample preparation GC-MS [scioninstruments.com]
- 14. uni-saarland.de [uni-saarland.de]
- 15. memphis.edu [memphis.edu]
An In-depth Technical Guide to the Key Reactive Sites of Ethyl 3-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxocyclohexanecarboxylate is a versatile cyclic β-keto ester that serves as a crucial building block in organic synthesis. Its unique structural features, combining a ketone and an ester functional group on a cyclohexane ring, give rise to multiple reactive sites. This guide provides a comprehensive overview of the key reactive sites of this compound, its principal reactions, detailed experimental protocols, and its application in the synthesis of bioactive molecules, particularly as an intermediate in the development of Janus kinase (JAK) inhibitors.
Core Reactive Sites and Reactivity
The reactivity of this compound is primarily dictated by the presence of the ketone and ester functionalities and the acidic protons on the carbon atom situated between them (the α-carbon). This unique arrangement allows for a variety of chemical transformations.
1. The α-Carbon: A Hub of Nucleophilicity
The most significant reactive site is the α-carbon (C2), which is flanked by two electron-withdrawing carbonyl groups. This positioning makes the protons attached to the α-carbon acidic and readily removable by a base to form a stabilized enolate.[1] This enolate is a potent nucleophile and is central to many of the key reactions of this molecule.
2. The Carbonyl Groups: Electrophilic Centers
Both the ketone (C3) and the ester carbonyl (C1) carbons are electrophilic and can be targeted by nucleophiles. The ketone is generally more reactive towards nucleophilic attack than the ester.
Key Reactions and Experimental Protocols
The diverse reactivity of this compound makes it a valuable precursor in various synthetic transformations.
Alkylation
The enolate generated from this compound can readily react with alkyl halides to introduce new alkyl groups at the α-carbon. This reaction is fundamental for building molecular complexity.
Experimental Protocol: Alkylation with Methyl Iodide
-
Materials: this compound, sodium ethoxide, ethanol, methyl iodide, diethyl ether, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
This compound is added dropwise to the sodium ethoxide solution at 0 °C.
-
The mixture is stirred for 1 hour to ensure complete formation of the enolate.
-
Methyl iodide is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Quantitative Data: Alkylation
| Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| Methyl Iodide | Sodium Ethoxide | Ethanol | Not Specified | General Procedure |
Acylation
Acylation of the α-carbon can be achieved by reacting the enolate with acyl chlorides or anhydrides. This reaction introduces an acyl group, further functionalizing the molecule.
Experimental Protocol: Acylation with Acetyl Chloride
-
Materials: this compound, sodium hydride, anhydrous tetrahydrofuran (THF), acetyl chloride, diethyl ether, saturated aqueous sodium bicarbonate solution, anhydrous sodium sulfate.
-
Procedure:
-
Sodium hydride is suspended in anhydrous THF under an inert atmosphere.
-
A solution of this compound in anhydrous THF is added dropwise at 0 °C.
-
The mixture is stirred for 1 hour at room temperature to form the enolate.
-
The reaction is cooled back to 0 °C, and acetyl chloride is added dropwise.
-
The reaction mixture is stirred for several hours at room temperature.
-
The reaction is carefully quenched with water, and the product is extracted with diethyl ether.
-
The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification is achieved by column chromatography.
-
Quantitative Data: Acylation
| Acylating Agent | Base | Solvent | Yield (%) | Reference |
| Acetyl Chloride | Sodium Hydride | THF | Not Specified | General Procedure |
Robinson Annulation
This compound is a key substrate in the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a new six-membered ring.[2][3][4][5]
Experimental Protocol: Robinson Annulation with Methyl Vinyl Ketone
-
Materials: this compound, sodium ethoxide, ethanol, methyl vinyl ketone, benzene, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of sodium ethoxide in ethanol, this compound is added.
-
Methyl vinyl ketone is then added dropwise at room temperature.
-
The mixture is refluxed for several hours.
-
The solvent is removed under reduced pressure, and the residue is dissolved in benzene.
-
The benzene solution is refluxed with a Dean-Stark trap to remove water formed during the aldol condensation.
-
After cooling, the reaction is quenched with saturated aqueous ammonium chloride solution.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The final product is purified by chromatography.
-
Quantitative Data: Robinson Annulation
| Michael Acceptor | Base | Solvent | Yield (%) | Reference |
| Methyl Vinyl Ketone | Sodium Ethoxide | Ethanol/Benzene | Not Specified | General Procedure |
Application in Drug Development: Synthesis of JAK2 Inhibitors
This compound is a valuable intermediate in the synthesis of carbazole-carboxamides, which have shown selective inhibitory activity against Janus kinase 2 (JAK2).[1] The JAK-STAT signaling pathway is crucial for mediating cellular responses to a wide range of cytokines and growth factors, and its dysregulation is implicated in various diseases, including autoimmune disorders and cancers.[1][6][7][8] Small molecule inhibitors of JAKs are therefore of significant therapeutic interest.
Synthesis of Carbazole-Carboxamide Precursors
The synthesis of these inhibitors often involves the initial functionalization of this compound, followed by a series of reactions to construct the carbazole core and introduce the necessary pharmacophoric features.
Experimental Workflow: Synthesis of a Carbazole-Carboxamide Precursor
Caption: General workflow for the synthesis of a carbazole-carboxamide precursor.
The JAK-STAT Signaling Pathway and Inhibition
The JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene expression. Small molecule inhibitors can block this pathway by binding to the ATP-binding site of JAKs, thereby preventing the phosphorylation of STATs.
Signaling Pathway: JAK-STAT Inhibition
Caption: Simplified diagram of the JAK-STAT signaling pathway and its inhibition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 209.5 | C=O (Ketone) |
| 173.0 | C=O (Ester) |
| 60.8 | O-CH₂ (Ethyl) |
| 48.5 | C1 |
| 41.0 | C2 |
| 29.0 | C4 |
| 24.5 | C5 |
| 41.0 | C6 |
| 14.2 | CH₃ (Ethyl) |
Table 2: IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 2950 | C-H stretch (alkane) |
| 1735 | C=O stretch (ester) |
| 1715 | C=O stretch (ketone) |
| 1180 | C-O stretch (ester) |
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| 170 | [M]⁺ (Molecular Ion) |
| 125 | [M - OEt]⁺ |
| 97 | [M - COOEt]⁺ |
| 69 |
Conclusion
This compound is a highly valuable and versatile molecule in organic synthesis. Its key reactive sites, particularly the acidic α-carbon and the electrophilic carbonyl groups, allow for a wide range of chemical transformations, including alkylation, acylation, and Robinson annulation. Its utility as a precursor in the synthesis of JAK2 inhibitors highlights its importance in medicinal chemistry and drug development. This guide provides a foundational understanding of its chemistry, offering detailed protocols and data to aid researchers and scientists in leveraging this important synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Robinson Annulation | NROChemistry [nrochemistry.com]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. Robinson annulation [chemeurope.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
The Versatility of Ethyl 3-Oxocyclohexanecarboxylate: A β-Keto Ester in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 3-oxocyclohexanecarboxylate, a cyclic β-keto ester, stands as a cornerstone in the edifice of modern organic synthesis. Its unique structural arrangement, featuring a ketone and an ester group in a 1,3-relationship on a cyclohexane ring, imparts a remarkable reactivity profile that has been extensively exploited in the construction of complex molecular architectures. This guide provides a comprehensive overview of the role of this compound as a versatile synthetic intermediate, with a focus on its application in key carbon-carbon bond-forming reactions, detailed experimental protocols, and its utility in the synthesis of medicinally relevant compounds.
The Reactive Heart: The β-Keto Ester Moiety
The synthetic utility of this compound is primarily derived from the acidic nature of the α-protons located at the C-2 position, nestled between the two electron-withdrawing carbonyl groups of the ketone and the ester.[1] This enhanced acidity allows for the facile generation of a stabilized enolate ion upon treatment with a suitable base. This enolate, a potent carbon nucleophile, is the key reactive species that participates in a wide array of transformations, making this compound a valuable C6 building block.
Key Synthetic Applications
The enolate derived from this compound is a versatile intermediate for several pivotal synthetic transformations, including alkylation, acylation, Michael addition, and the Robinson annulation. These reactions provide robust methods for the elaboration of the cyclohexane framework, leading to a diverse range of substituted carbocyclic and heterocyclic systems.
Alkylation: Forging New Carbon-Carbon Bonds
The reaction of the enolate of this compound with alkyl halides provides a direct method for the introduction of alkyl substituents at the C-2 position. The choice of base and reaction conditions is crucial to ensure efficient C-alkylation over competing O-alkylation.
Table 1: Representative Conditions for Alkylation of this compound
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 12 | ~75-85 | General Procedure |
| Benzyl Bromide | NaH | THF/DMF | 25 - 50 | 4 - 6 | ~80-90 | General Procedure |
| Allyl Bromide | NaOEt | Ethanol | Reflux | 3 - 5 | ~70-80 | General Procedure |
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 1 hour to ensure complete enolate formation.
-
Benzyl bromide (1.1 eq) is then added dropwise, and the reaction mixture is heated to 50 °C and stirred for 4-6 hours.
-
After cooling to room temperature, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired ethyl 2-benzyl-3-oxocyclohexanecarboxylate.
Acylation: Introducing Acyl Groups
The introduction of an acyl group at the C-2 position can be achieved by reacting the enolate of this compound with an acylating agent, such as an acyl chloride or anhydride. This reaction provides access to 1,3-dicarbonyl compounds, which are themselves versatile synthetic intermediates.
Table 2: Representative Conditions for Acylation of this compound
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetyl Chloride | Mg(OEt)₂ | Benzene | Reflux | 2 - 3 | ~60-70 | General Procedure |
| Benzoyl Chloride | NaH | Toluene | 80 | 4 | ~70-80 | General Procedure |
-
To a solution of this compound (1.0 eq) in dry benzene, magnesium turnings (1.1 eq) and a catalytic amount of iodine are added.
-
A small amount of absolute ethanol is added to initiate the reaction, and the mixture is heated to form magnesium ethoxide.
-
After cooling, acetyl chloride (1.0 eq) is added dropwise, and the reaction mixture is refluxed for 2-3 hours.
-
The reaction mixture is cooled and acidified with dilute sulfuric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The resulting crude product is purified by vacuum distillation or column chromatography.
Michael Addition: Conjugate Addition Reactions
The enolate of this compound can act as a Michael donor, undergoing conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds, which can then be used in subsequent cyclization reactions.
Table 3: Representative Conditions for Michael Addition with this compound
| Michael Acceptor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Vinyl Ketone | NaOEt | Ethanol | 25 - Reflux | 12 - 24 | ~70-80 | [2] |
| Ethyl Acrylate | DBU | Acetonitrile | 25 | 4 - 6 | ~85-95 | General Procedure |
| Chalcone | NaOH | Ethanol | Reflux | 1 | ~80-90 | [3] |
-
To a solution of sodium ethoxide (prepared from sodium and absolute ethanol) in ethanol, this compound (1.0 eq) is added at room temperature.
-
The mixture is stirred for 30 minutes to ensure complete enolate formation.
-
Methyl vinyl ketone (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature overnight or gently refluxed for several hours.
-
The reaction is neutralized with dilute acetic acid and the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 1,5-dicarbonyl adduct, which can be purified by chromatography or used directly in the next step.
Robinson Annulation: Ring-Forming Cascade
The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[4][5] this compound is an excellent substrate for this reaction, typically reacting with an α,β-unsaturated ketone like methyl vinyl ketone (MVK) to construct a new six-membered ring, leading to the formation of bicyclic or polycyclic systems.[6] The initial Michael addition forms a 1,5-dicarbonyl intermediate which, under basic or acidic conditions, undergoes an intramolecular aldol condensation to form a cyclohexenone ring.
Table 4: Representative Conditions for Robinson Annulation of this compound
| α,β-Unsaturated Ketone | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Vinyl Ketone | NaOEt | Ethanol | Reflux | 24 | ~60-70 | [2] |
| Ethyl Vinyl Ketone | Pyrrolidine/AcOH | Benzene | Reflux | 12 | ~65-75 | Stork Enamine |
-
A solution of sodium ethoxide is prepared by dissolving sodium metal (1.1 eq) in absolute ethanol.
-
This compound (1.0 eq) is added to the cooled ethoxide solution, and the mixture is stirred for 30 minutes.
-
Freshly distilled methyl vinyl ketone (1.2 eq) is added dropwise, and the reaction mixture is refluxed for 24 hours.
-
After cooling, the reaction is neutralized with acetic acid and the ethanol is removed in vacuo.
-
The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the annulated product.
Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow involving this compound.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Robinson Annulation | NROChemistry [nrochemistry.com]
- 3. Michael Addition and Aldol Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Robinson annulation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Detailed experimental protocol for Dieckmann cyclization to yield Ethyl 3-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of ethyl 3-oxocyclohexanecarboxylate through the Dieckmann cyclization of diethyl heptanedioate. The Dieckmann condensation is a robust intramolecular reaction of diesters facilitated by a strong base to form cyclic β-keto esters, which are valuable intermediates in organic synthesis. This protocol outlines the use of sodium ethoxide as the base, followed by an acidic workup to yield the desired product. This document includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
The Dieckmann cyclization, an intramolecular variant of the Claisen condensation, is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] It is particularly effective for the synthesis of 5- and 6-membered cyclic β-keto esters from 1,6- and 1,7-diesters, respectively.[1][2] this compound is a key building block in the synthesis of various pharmaceuticals and natural products. The mechanism involves the deprotonation of an α-carbon of the diester by a strong base to form an enolate, which then undergoes an intramolecular nucleophilic attack on the other ester carbonyl. Subsequent elimination of an alkoxide and acidic workup yields the cyclic β-keto ester.[1][2][3] This protocol details a reliable method for the preparation of this compound.
Experimental Protocol
Materials:
-
Diethyl heptanedioate (diethyl pimelate)
-
Sodium ethoxide (NaOEt)
-
Anhydrous Toluene
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (nitrogen or argon).
-
Addition of Base and Solvent: Allow the flask to cool to room temperature. Add sodium ethoxide (1.1 equivalents) to the flask, followed by 200 mL of anhydrous toluene.
-
Addition of Diester: The diethyl heptanedioate (1.0 equivalent) is dissolved in 50 mL of anhydrous toluene and added dropwise to the stirred suspension of sodium ethoxide over a period of 30 minutes.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 110 °C) with continuous stirring for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: After the reaction is complete, the mixture is cooled to room temperature and then placed in an ice bath. Slowly and cautiously, 10% aqueous hydrochloric acid is added until the mixture is acidic (pH ~2-3).
-
Extraction: The layers are separated in a separatory funnel. The aqueous layer is extracted three times with 50 mL of diethyl ether. The organic layers are combined.
-
Washing: The combined organic extracts are washed sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow oil.
Data Presentation
| Parameter | Value |
| Reagents | |
| Diethyl heptanedioate | 1.0 equivalent |
| Sodium ethoxide | 1.1 equivalents |
| Anhydrous Toluene | ~250 mL |
| 10% Hydrochloric acid | As needed for acidification |
| Reaction Conditions | |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 2-3 hours |
| Product Characterization | |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol [4] |
| Boiling Point | 249 °C[5] |
| Density | 1.083 g/mL[5] |
| Spectroscopic Data | |
| ¹³C NMR (CDCl₃) | See published spectra for peak assignments.[4][6] |
| IR (neat, cm⁻¹) | Characteristic C=O (ester and ketone), C-O stretches.[4][7] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Signaling pathway of the Dieckmann cyclization.
References
- 1. fiveable.me [fiveable.me]
- 2. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Draw the products of the following reactions: a. diethyl heptaned... | Study Prep in Pearson+ [pearson.com]
- 4. This compound | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 3-oxocyclohexane-1-carboxylate | 33668-25-6 [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. orgchemboulder.com [orgchemboulder.com]
Application Notes and Protocols for the Synthesis of Substituted Cyclohexanones via Alkylation of Ethyl 3-Oxocyclohexanecarboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: The alkylation of β-keto esters is a cornerstone of carbon-carbon bond formation in organic synthesis. This application note provides a detailed protocol for the synthesis of 2-alkyl-substituted cyclohexanones, valuable intermediates in pharmaceutical and natural product synthesis, using ethyl 3-oxocyclohexanecarboxylate as the starting material. The process involves three key stages: enolate formation, alkylation, and subsequent hydrolysis followed by decarboxylation. This document outlines the underlying chemical principles, provides step-by-step experimental protocols, and presents key data in a structured format.
Introduction and Reaction Principle
This compound is a versatile cyclic β-keto ester. The protons on the α-carbon (the carbon atom situated between the ketone and ester groups) are particularly acidic due to the electron-withdrawing nature of the two adjacent carbonyl groups.[1] This acidity allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate. This enolate is a potent nucleophile that readily reacts with electrophiles, such as alkyl halides, in an alkylation reaction.[1]
The resulting 2-alkyl-3-oxocyclohexanecarboxylate intermediate can then be converted into the desired substituted cyclohexanone. This is typically achieved by hydrolysis of the ester to the corresponding carboxylic acid, followed by thermal decarboxylation. The resulting β-keto acid is unstable and readily loses carbon dioxide to yield the final product.[1][2][3]
Reaction Pathway and Mechanism
The overall transformation proceeds in two main stages:
-
Alkylation: A base is used to generate the enolate of this compound, which then acts as a nucleophile to attack an alkyl halide (R-X) in an SN2 reaction.[4]
-
Hydrolysis and Decarboxylation: The ethyl ester of the alkylated intermediate is hydrolyzed under acidic or basic conditions to form a β-keto acid.[2][5] This intermediate is then heated to promote decarboxylation, releasing CO₂ and forming the 2-substituted cyclohexanone.[2][3]
Caption: Overall reaction scheme for the synthesis of 2-alkylcyclohexanones.
Experimental Protocols
Safety Precaution: These protocols involve the use of strong bases, flammable solvents, and potentially toxic alkylating agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Alkylation of this compound
This protocol describes a general procedure for the alkylation step. The choice of base, solvent, and reaction time may be optimized depending on the specific alkylating agent used. Phase-transfer catalysis is a mild and effective method for this transformation.[5][6]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromide)
-
Base (e.g., anhydrous potassium carbonate, potassium hydroxide)[5][7]
-
Phase-Transfer Catalyst (e.g., tetrabutylammonium bromide or a cinchona alkaloid-derived catalyst for asymmetric synthesis)[6][7]
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the phase-transfer catalyst (e.g., 0.1 eq) in toluene, add the powdered base (e.g., KOH, 3.0 eq).[7]
-
Add the alkyl halide (1.2-1.5 eq) to the mixture at room temperature.[5][7]
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50 °C) for the required time (typically 4-24 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench the reaction by adding saturated aqueous NH₄Cl solution.[7]
-
Extract the aqueous layer with ethyl acetate (3 x volumes).[7]
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel to afford the pure alkylated β-keto ester.
Protocol 2: Hydrolysis and Decarboxylation
This protocol converts the alkylated intermediate into the final substituted cyclohexanone.
Materials:
-
Alkylated this compound (from Protocol 1)
-
Aqueous acid (e.g., 6 M HCl) or base (e.g., 10% aq. NaOH)[5][8]
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alkylated β-keto ester (1.0 eq) in a suitable solvent (if necessary) and add the aqueous acid or base (e.g., 5-10 eq).
-
Heat the mixture to reflux for several hours (typically 2-6 hours) to ensure complete hydrolysis of the ester.[5]
-
If a base was used for hydrolysis, cool the reaction mixture and carefully acidify with concentrated HCl until the solution is strongly acidic (pH < 2).
-
Continue to heat the acidic mixture (at reflux or a lower temperature, e.g., 100-120 °C) for an additional 1-2 hours to effect decarboxylation, monitoring for the cessation of CO₂ evolution.[5]
-
Cool the mixture to room temperature and extract the product with an organic solvent like diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude 2-substituted cyclohexanone can be purified by vacuum distillation or column chromatography.
Data Presentation
The efficiency of the alkylation reaction is highly dependent on the chosen conditions. The following table summarizes representative data for the alkylation of various β-keto esters using phase-transfer catalysis, illustrating the impact of different bases and alkylating agents on reaction outcomes.
Table 1: Representative Conditions for Phase-Transfer Catalyzed Alkylation of β-Keto Esters
| Entry | Substrate | Base | Alkylating Agent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 2-(ethoxycarbonyl)-1-tetralone | KOH | Benzyl bromide | 6 | 92 | [7] |
| 2 | 2-(ethoxycarbonyl)-1-tetralone | K₂CO₃ | p-Nitrobenzyl bromide | 5 | 82 | [7] |
| 3 | 2-(ethoxycarbonyl)-1-tetralone | Cs₂CO₃ | p-Clorobenzyl chloride | 15 | 70 | [7] |
| 4 | Ethyl benzoylacetate | K₂CO₃ | Ethyl bromide | 4 | ~70-80 (crude) |[5] |
Visualizations
Caption: Experimental workflow for the synthesis of substituted cyclohexanones.
Caption: Logical flow of the reaction mechanism from starting material to final product.
References
- 1. This compound | 33668-25-6 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Decarboxylation [organic-chemistry.org]
Application of Ethyl 3-oxocyclohexanecarboxylate in the Synthesis of Carbazole-Carboxamides
Application Note
Introduction
Carbazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and materials science. The carbazole scaffold is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Carbazole-carboxamides, in particular, have emerged as a promising class of compounds with potential applications in drug development, notably as kinase inhibitors.
This document outlines a detailed synthetic protocol for the preparation of carbazole-carboxamides, utilizing ethyl 3-oxocyclohexanecarboxylate as a key starting material. The synthetic strategy involves a multi-step sequence beginning with the formation of a tetrahydrocarbazole intermediate via the Fischer indole synthesis, followed by aromatization, functional group manipulation, and final amidation to yield the target carbazole-carboxamides. This approach provides a versatile pathway for the synthesis of a diverse library of carbazole-carboxamides for further investigation in drug discovery and development.
Synthetic Strategy Overview
The overall synthetic workflow for the preparation of carbazole-carboxamides from this compound is depicted below. The strategy leverages the Fischer indole synthesis to construct the core carbazole ring system, followed by a series of functional group transformations to introduce the carboxamide moiety.
Figure 1: Proposed synthetic workflow for carbazole-carboxamides.
Experimental Protocols
Step 1: Synthesis of Ethyl 6-bromo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate (Fischer Indole Synthesis)
This procedure outlines the acid-catalyzed cyclization of this compound with (4-bromophenyl)hydrazine to form the tetrahydrocarbazole core.
Materials:
-
This compound
-
(4-bromophenyl)hydrazine hydrochloride
-
Glacial acetic acid
-
Ethanol
-
Sodium acetate
Procedure:
-
A mixture of (4-bromophenyl)hydrazine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) in ethanol is stirred at room temperature for 15 minutes.
-
This compound (1.0 equivalent) is added to the mixture.
-
Glacial acetic acid is added, and the reaction mixture is heated to reflux for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum.
-
The crude product is purified by recrystallization from ethanol to afford ethyl 6-bromo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate.
| Reactant | Stoichiometry | Molecular Weight ( g/mol ) |
| This compound | 1.0 eq | 170.21 |
| (4-bromophenyl)hydrazine hydrochloride | 1.2 eq | 223.48 |
| Glacial Acetic Acid | solvent | 60.05 |
| Product | Yield | Reference |
| Ethyl 6-bromo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate | 70-85% | Adapted from[1][2] |
Step 2: Aromatization to Ethyl 3-bromo-9H-carbazole-6-carboxylate
This step involves the dehydrogenation of the tetrahydrocarbazole intermediate to the fully aromatic carbazole.
Materials:
-
Ethyl 6-bromo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Xylene or Diphenyl ether
Procedure:
-
A mixture of ethyl 6-bromo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate and 10% Pd/C (10% by weight) in xylene is heated to reflux for 8-12 hours.[3][4]
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give pure ethyl 3-bromo-9H-carbazole-6-carboxylate.
| Reagent | Conditions | Yield | Reference |
| 10% Pd/C | Reflux in xylene, 8-12 h | 80-90% | [3] |
| DDQ | Reflux in toluene, 2-4 h | 85-95% | [5] |
| Iodine | Catalytic amount in DMSO at 100 °C, 1-2 h | 80-92% | [4][6] |
| CuCl₂·2H₂O | Catalytic amount in DMSO at 100 °C, 2-3 h | 85-95% | [5] |
Step 3: Hydrolysis to 3-bromo-9H-carbazole-6-carboxylic acid
The ester is hydrolyzed to the corresponding carboxylic acid in this step.
Materials:
-
Ethyl 3-bromo-9H-carbazole-6-carboxylate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of ethyl 3-bromo-9H-carbazole-6-carboxylate in a mixture of ethanol and water is treated with an excess of potassium hydroxide.
-
The reaction mixture is heated to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
-
The mixture is cooled, and the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified with dilute HCl to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with water, and dried to yield 3-bromo-9H-carbazole-6-carboxylic acid.
| Reactant | Conditions | Yield | Reference |
| Ethyl 3-bromo-9H-carbazole-6-carboxylate | KOH, Ethanol/Water, Reflux | 90-98% | [7] |
Step 4: Synthesis of Carbazole-carboxamides (Amide Coupling)
The final step involves the coupling of the carbazole carboxylic acid with a primary or secondary amine to form the desired carboxamide.
Materials:
-
3-bromo-9H-carbazole-6-carboxylic acid
-
Amine (R-NH₂)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of 3-bromo-9H-carbazole-6-carboxylic acid in dry DCM, HOBt (1.1 equivalents) and DCC (1.1 equivalents) are added at 0 °C.
-
The mixture is stirred for 30 minutes at 0 °C.
-
The desired amine (1.2 equivalents) and triethylamine (1.5 equivalents) are added, and the reaction is stirred at room temperature overnight.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct.
-
The filtrate is washed with 1N HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford the pure carbazole-carboxamide.[7]
| Coupling Reagent | Additive | Base | Solvent | Yield | Reference |
| DCC | HOBt | Et₃N | DCM | 75-90% | [7] |
| HATU | - | DIPEA | DMF | 80-95% | - |
| EDCI | HOBt | Et₃N | DCM | 78-92% | - |
Signaling Pathway Visualization
While the synthesis of carbazole-carboxamides is a chemical process, these compounds are often designed to interact with biological signaling pathways. For instance, certain carbazole derivatives have been identified as inhibitors of kinases involved in cancer cell proliferation. A generalized representation of a kinase signaling pathway that could be targeted by such compounds is shown below.
Figure 2: Generalized kinase signaling pathway targeted by inhibitors.
References
- 1. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 4. Iodine-catalyzed aromatization of tetrahydrocarbazoles and its utility in the synthesis of glycozoline and murrayafoline A: a combined experimental and computational investigation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Novel Carbazole (Cbz)-Based Carboxylated Functional Monomers: Design, Synthesis, and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 3-Oxocyclohexanecarboxylic Acid
Introduction
The esterification of 3-oxocyclohexanecarboxylic acid is a significant reaction in organic synthesis, yielding esters that are valuable intermediates in the production of various fine chemicals and pharmaceuticals. This document provides a detailed protocol for the synthesis of ethyl 3-oxocyclohexanecarboxylate via Fischer esterification, a common and effective method for this transformation. The protocol is intended for researchers, scientists, and professionals in drug development.
Core Reaction
The primary reaction involves the acid-catalyzed esterification of 3-oxocyclohexanecarboxylic acid with an alcohol, typically ethanol, to produce the corresponding ethyl ester and water.[1][2] The use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[1][3][4] The reaction is an equilibrium process, and to drive it towards the product side, it is common to use an excess of the alcohol or to remove water as it is formed.[1][3][5]
Experimental Protocol: Fischer Esterification of 3-Oxocyclohexanecarboxylic Acid
This protocol details the synthesis of this compound.
Materials and Reagents:
-
3-Oxocyclohexanecarboxylic acid
-
Ethanol (anhydrous)
-
Toluene
-
p-Toluenesulfonic acid monohydrate (or concentrated Sulfuric Acid)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether (for extraction)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add 3-oxocyclohexanecarboxylic acid (e.g., 3.85 g, 27.1 mmol).[6]
-
Add ethanol (e.g., 7.91 mL) and toluene (e.g., 65.9 mL).[6] Toluene is used as a solvent to facilitate the azeotropic removal of water.[5]
-
Carefully add the acid catalyst, such as p-toluenesulfonic acid (e.g., 0.097 g, 0.56 mmol) or a few drops of concentrated sulfuric acid.[6][7]
-
Add a magnetic stir bar to the flask.
-
Assemble the Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.[7]
-
-
Reaction Execution:
-
Begin stirring the reaction mixture.
-
Heat the mixture to reflux using a heating mantle or oil bath. The vapors will condense and collect in the Dean-Stark trap.[7]
-
Continue refluxing overnight, or for a total of 45 minutes with intermittent draining of the lower water phase from the side arm of the Dean-Stark trap every 15 minutes.[6][7] The removal of water drives the equilibrium towards the formation of the ester.[3][5]
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene and excess ethanol.[6]
-
Transfer the cooled residue to a separatory funnel containing deionized water.[7]
-
Extract the aqueous layer with diethyl ether (e.g., four times with a volume equal to the aqueous layer).[8]
-
Combine the organic layers.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid.[7] Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8][9]
-
Filter off the drying agent.
-
-
Purification and Characterization:
-
Remove the solvent from the filtrate by rotary evaporation to yield the crude this compound as an oil.[6][8]
-
For higher purity, the crude product can be purified by vacuum distillation.
-
Determine the percentage yield of the product.
-
Characterize the final product using techniques such as IR and NMR spectroscopy to confirm its identity and purity.
-
Quantitative Data Summary
The following table summarizes the quantitative data for a typical esterification of 3-oxocyclohexanecarboxylic acid.
| Parameter | Value | Reference |
| Reactants | ||
| 3-Oxocyclohexanecarboxylic acid | 3.85 g (27.1 mmol) | [6] |
| Ethanol | 7.91 mL | [6] |
| Toluene | 65.9 mL | [6] |
| p-Toluenesulfonic acid | 0.097 g (0.56 mmol) | [6] |
| Reaction Conditions | ||
| Temperature | Reflux | [6] |
| Reaction Time | Overnight | [6] |
| Product | ||
| Product Name | This compound | [6] |
| Yield | 4.61 g (100%) | [6] |
| Appearance | Yellow oil | [6] |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the esterification of 3-oxocyclohexanecarboxylic acid.
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism Pathway
The following diagram illustrates the Fischer esterification mechanism.
Caption: Mechanism of Fischer esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Ethyl 3-oxocyclohexane-1-carboxylate | 33668-25-6 [chemicalbook.com]
- 7. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 8. CN101899673B - Synthesis method of 3-oxo cyclohexane-1-caboxylate - Google Patents [patents.google.com]
- 9. cerritos.edu [cerritos.edu]
Application Notes and Protocols: Ethyl 3-oxocyclohexanecarboxylate as a Versatile Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxocyclohexanecarboxylate is a versatile cyclic β-keto ester that serves as a crucial building block in the synthesis of a wide array of complex molecular architectures. Its unique structural features, particularly the presence of a ketone and an ester group in a 1,3-relationship, allow for a diverse range of chemical transformations. The acidic α-proton between the two carbonyl groups is readily removed to form a stabilized enolate, which can act as a potent nucleophile in various carbon-carbon bond-forming reactions.[1] This reactivity makes this compound an invaluable precursor for the synthesis of numerous pharmaceutical intermediates, including those with anticonvulsant and steroidal activities. These intermediates are foundational for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of two distinct classes of pharmaceutical intermediates derived from this compound.
Application 1: Synthesis of Anticonvulsant Enaminones
Enaminones, or β-enamino ketones/esters, are a class of compounds that have demonstrated significant potential as anticonvulsant agents. Their mechanism of action is believed to be associated with their ability to modulate the activity of ion channels in the central nervous system. Specific derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties, with some analogues showing high efficacy and low neurotoxicity.[1][2]
One particularly potent series of anticonvulsant enaminones are ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates.[3] The synthesis of these compounds involves the condensation of a 1,3-dicarbonyl compound, a derivative of this compound, with a substituted aniline.
Experimental Protocol: Synthesis of Ethyl 4-((4-chlorophenyl)amino)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate
This protocol describes the synthesis of a highly active anticonvulsant enaminone, ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate, from a derivative of this compound.
Step 1: Synthesis of Ethyl 5-methyl-2,4-dioxocyclohexane-1-carboxylate
A common precursor for the target enaminone is a methylated derivative of a dione. This can be prepared from commercially available starting materials.
-
Reagents: Diethyl malonate, Methyl vinyl ketone, Sodium ethoxide, Ethanol, Hydrochloric acid.
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
Cool the mixture in an ice bath and add methyl vinyl ketone dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Heat the reaction mixture to reflux for 4-6 hours to effect cyclization.
-
Cool the mixture and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from ethanol to yield ethyl 5-methyl-2,4-dioxocyclohexane-1-carboxylate.
-
Step 2: Synthesis of Ethyl 4-((4-chlorophenyl)amino)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate
-
Reagents: Ethyl 5-methyl-2,4-dioxocyclohexane-1-carboxylate, 4-chloroaniline, Toluene, p-Toluenesulfonic acid (catalyst).
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve ethyl 5-methyl-2,4-dioxocyclohexane-1-carboxylate (1 equivalent) and 4-chloroaniline (1.1 equivalents) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired enaminone.
-
Quantitative Data: Anticonvulsant Activity
The anticonvulsant activity of the synthesized enaminones is typically evaluated in rodent models using tests such as the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test. The neurotoxicity is often assessed using the rotorod test.
| Compound | MES ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| Ethyl 4-((4-chlorophenyl)amino)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate (Mice, i.p.) | 16.7 | 110.7 | 6.6 |
| Ethyl 4-((4-chlorophenyl)amino)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate (Rats, i.p.) | 3.0 | >250 | >83.3 |
Data sourced from Eddington et al., European Journal of Medicinal Chemistry, 2003.[3]
Workflow Diagram
Caption: Synthetic workflow for an anticonvulsant enaminone.
Application 2: Synthesis of a Steroid Core Structure via Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction in organic chemistry that creates a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[4] This reaction is fundamental to the synthesis of steroids and other polycyclic natural products. This compound, as a Michael donor, can react with a Michael acceptor like methyl vinyl ketone to initiate the Robinson annulation sequence, leading to the formation of a bicyclic enone, a core structure present in many steroids.
Experimental Protocol: Synthesis of a Wieland-Miescher Ketone Analogue
This protocol outlines a representative synthesis of a Wieland-Miescher ketone analogue, a key intermediate in steroid synthesis, starting from this compound.
-
Reagents: this compound, Methyl vinyl ketone, Sodium ethoxide, Ethanol.
-
Procedure:
-
Michael Addition:
-
To a solution of sodium ethoxide in ethanol, add this compound dropwise at 0 °C to form the enolate.
-
Slowly add methyl vinyl ketone to the enolate solution, maintaining the temperature at 0-5 °C.
-
Allow the reaction to stir at room temperature for several hours until the Michael addition is complete (monitored by TLC).
-
-
Intramolecular Aldol Condensation and Dehydration:
-
Heat the reaction mixture to reflux for 2-4 hours to promote the intramolecular aldol condensation and subsequent dehydration.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a weak acid (e.g., acetic acid).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the bicyclic enone intermediate.
-
-
Quantitative Data: Representative Yields
The yields for Robinson annulation reactions can vary depending on the specific substrates and reaction conditions.
| Reaction Step | Typical Yield |
| Michael Addition | 70-90% |
| Aldol Condensation & Dehydration | 60-80% |
| Overall Yield | 42-72% |
Note: These are representative yields and may vary.
Reaction Pathway Diagram
Caption: Robinson annulation for a steroid core.
Conclusion
This compound is a highly valuable and versatile precursor in the synthesis of pharmaceutical intermediates. The application notes and protocols provided herein demonstrate its utility in constructing both heterocyclic anticonvulsant agents and polycyclic steroid cores. The diverse reactivity of this starting material allows for the efficient and targeted synthesis of complex molecules, making it a key component in the drug discovery and development pipeline. Researchers and scientists can leverage the chemical properties of this compound to explore novel synthetic routes and develop new therapeutic agents.
References
- 1. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of enaminones. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives [pubmed.ncbi.nlm.nih.gov]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Enolate Formation and Reactivity of Ethyl 3-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the enolate formation and subsequent reactivity of ethyl 3-oxocyclohexanecarboxylate, a versatile building block in organic synthesis. The protocols detailed below are intended to serve as a practical guide for the synthesis of various substituted cyclohexane derivatives, which are valuable intermediates in the development of novel therapeutics and other complex molecules.
Introduction
This compound is a cyclic β-keto ester that serves as a valuable precursor in a variety of carbon-carbon bond-forming reactions. The presence of the ketone and ester functionalities enhances the acidity of the α-protons (at the C2 and C4 positions), facilitating the formation of a stabilized enolate ion upon treatment with a suitable base. This enolate is a potent nucleophile that can participate in a range of important transformations, including alkylation, acylation, and Michael additions, such as in the Robinson annulation. The ability to selectively functionalize the cyclohexane ring makes this compound a key starting material for the synthesis of complex molecular architectures.
Enolate Formation
The formation of the enolate of this compound is a critical first step for its subsequent reactions. The choice of base and reaction conditions can influence the regioselectivity of deprotonation, although the proton at the C2 position, between the two carbonyl groups, is significantly more acidic and is preferentially removed.
dot
Caption: General scheme for the base-mediated formation of the enolate of this compound.
Protocol for Enolate Generation (General):
A solution of this compound in an appropriate anhydrous solvent (e.g., ethanol for sodium ethoxide, or THF for stronger bases like LDA) is treated with at least one equivalent of a base at a suitable temperature (often ranging from room temperature to -78 °C for less stable enolates). The reaction mixture is typically stirred for a period of 30 minutes to 2 hours to ensure complete enolate formation before the addition of an electrophile.
Reactivity of the Enolate
The generated enolate is a versatile nucleophile that readily reacts with a variety of electrophiles. The following sections detail the protocols for key reactions.
Alkylation
Alkylation of the enolate allows for the introduction of alkyl substituents at the C2 position of the cyclohexane ring.
dot
Caption: Workflow for the alkylation of the enolate of this compound.
Experimental Protocol: Synthesis of Ethyl 2-methyl-3-oxocyclohexanecarboxylate
-
In a round-bottomed flask, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Add potassium carbonate (2.2 eq) to the solution.
-
Cool the mixture in an ice bath and stir for 15 minutes.
-
Add methyl iodide (2.2 eq) dropwise to the suspension.
-
Allow the reaction mixture to gradually warm to room temperature and then heat to reflux for 18 hours.
-
After cooling, the solid is removed by filtration and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in water and dichloromethane and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
| Parameter | Value |
| Reactants | This compound, Methyl Iodide, Potassium Carbonate |
| Solvent | Acetone |
| Reaction Time | 18 hours (reflux) |
| Yield | Moderate to good |
| Purification | Column Chromatography |
Spectroscopic Data for Ethyl 2-methyl-3-oxocyclohexanecarboxylate:
-
1H NMR (CDCl3): δ (ppm) ~1.2-1.4 (t, 3H, -OCH2CH3), 1.35 (d, 3H, -CH3), 1.8-2.6 (m, 6H, cyclohexane ring protons), 3.4 (q, 1H, -CHCH3), 4.1-4.3 (q, 2H, -OCH2CH3).
-
13C NMR (CDCl3): δ (ppm) ~14.0, 20.0, 25.0, 30.0, 40.0, 50.0, 61.0, 170.0, 208.0.
-
IR (neat, cm-1): ~2980, 1735 (C=O, ester), 1715 (C=O, ketone).
Acylation
Acylation of the enolate introduces an acyl group at the C2 position, leading to the formation of a β-dicarbonyl compound.
dot
Caption: Acylation of the enolate with an acyl chloride.
Experimental Protocol: Synthesis of Ethyl 2-acetyl-3-oxocyclohexanecarboxylate
-
Prepare the enolate of this compound using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in anhydrous THF at -78 °C.
-
Slowly add acetyl chloride (1.0 eq) to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours and then warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Value |
| Reactants | This compound, Acetyl Chloride, LDA |
| Solvent | Anhydrous THF |
| Temperature | -78 °C to room temperature |
| Yield | Varies depending on conditions |
| Purification | Flash Column Chromatography |
Expected Spectroscopic Data for Ethyl 2-acetyl-3-oxocyclohexanecarboxylate:
-
1H NMR (CDCl3): The product exists as a mixture of keto and enol tautomers, which will complicate the spectrum. Key signals would include the ethyl ester protons, the acetyl methyl protons, and the cyclohexane ring protons. The enol form will show a characteristic downfield proton signal.
-
IR (neat, cm-1): ~1730 (C=O, ester), ~1710 (C=O, ketone), ~1600 (C=C, enol), ~1650 (C=O, conjugated ketone in enol).
Michael Addition and Robinson Annulation
The enolate of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds. A subsequent intramolecular aldol condensation leads to the formation of a new six-membered ring in a process known as the Robinson annulation.[1]
dot
Caption: Key stages of the Robinson annulation reaction.
Experimental Protocol: Robinson Annulation with Methyl Vinyl Ketone
-
Generate the enolate of this compound using a base such as sodium ethoxide in ethanol.
-
Cool the enolate solution to 0 °C.
-
Add methyl vinyl ketone (1.0 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for several hours until the Michael addition is complete (monitored by TLC).
-
Heat the reaction mixture to reflux to induce the intramolecular aldol condensation and subsequent dehydration.
-
After cooling, neutralize the reaction with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting bicyclic product by column chromatography or recrystallization.
| Parameter | Value |
| Reactants | This compound, Methyl Vinyl Ketone, Sodium Ethoxide |
| Solvent | Ethanol |
| Reaction Time | Several hours at RT, followed by reflux |
| Yield | Varies |
| Purification | Chromatography or Recrystallization |
Safety and Handling
This compound and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reagents used in these protocols, such as strong bases (LDA, sodium ethoxide) and reactive electrophiles (methyl iodide, acetyl chloride), are hazardous and should be handled with extreme care according to their respective safety data sheets (SDS).
Conclusion
The enolate of this compound is a powerful intermediate in organic synthesis, providing access to a wide array of functionalized cyclohexane derivatives. The protocols outlined in these application notes offer a starting point for researchers to explore the rich reactivity of this versatile building block in the synthesis of complex target molecules relevant to the pharmaceutical and chemical industries. Further optimization of the reaction conditions may be necessary to achieve desired outcomes for specific substrates and applications.
References
Application Note: Purification of Ethyl 3-oxocyclohexanecarboxylate by Vacuum Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Ethyl 3-oxocyclohexanecarboxylate, a key intermediate in pharmaceutical synthesis, using vacuum fractional distillation. Due to its high boiling point and potential for thermal degradation at atmospheric pressure, purification under reduced pressure is essential to achieve high purity while maintaining product integrity.
Physicochemical Properties and Impurity Profile
Fractional distillation separates compounds based on differences in their boiling points. The efficiency of the separation depends on the boiling point differences between the target compound and any impurities. A vacuum is applied to reduce the boiling points of all components, thereby preventing thermal decomposition of the heat-sensitive β-keto ester.[1][2]
Table 1: Boiling Points of Target Compound and Potential Synthesis-Related Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at Standard Pressure (760 mmHg) | Boiling Point (°C) at Reduced Pressure |
| Ethanol | 46.07 | 78.4 | - |
| Toluene | 92.14 | 110.6 | - |
| This compound | 170.21 [3][4] | >250 (est., decomposition likely) | ~106 °C @ 11 mmHg (analog data) [5] |
| 3-Oxocyclohexanecarboxylic Acid | 142.15[6][7] | 309.7 (Predicted)[8] | High-boiling residue |
Note: Boiling point for the target compound is estimated based on the closely related analog, ethyl 2-oxocyclohexanecarboxylate.[5] The primary impurity, 3-Oxocyclohexanecarboxylic acid, is a solid at room temperature (m.p. 76 °C) and is considered non-volatile under typical vacuum distillation conditions.[8]
Experimental Workflow for Purification
The purification process involves the careful setup of a vacuum fractional distillation apparatus, controlled heating to separate fractions based on boiling points, and subsequent analysis to confirm purity.
Figure 1. Workflow for the purification of this compound.
Detailed Experimental Protocol
This protocol outlines the purification of crude this compound containing residual solvents (e.g., ethanol, toluene) and non-volatile starting materials.
Materials and Equipment
-
Glassware: 500 mL round-bottom flask, 30 cm Vigreux or packed fractionating column, distillation head with thermometer adapter, condenser, vacuum take-off adapter, multiple 250 mL receiving flasks, Claisen adapter.[9]
-
Equipment: Heating mantle, magnetic stirrer and stir bar, laboratory jack, vacuum pump or water aspirator, vacuum tubing (thick-walled), vacuum trap, digital manometer (optional but recommended), clamps and stands.
-
Chemicals: Crude this compound, vacuum grease, dry ice and acetone (for cold trap if using a vacuum pump).
Procedure
-
Preparation and Assembly:
-
Safety First: Inspect all glassware for cracks or star fractures that could lead to implosion under vacuum.[9] Ensure a safety shield is in place.
-
Add the crude this compound to the 500 mL round-bottom flask (not exceeding 2/3 full). Add a magnetic stir bar. Note: Boiling stones are ineffective under vacuum.[9]
-
Lightly grease all ground-glass joints to ensure an airtight seal.
-
Assemble the apparatus as shown in the workflow (Figure 1), starting with the distillation flask, Claisen adapter, fractionating column, distillation head with thermometer, condenser, and vacuum take-off adapter with a receiving flask.[9][10]
-
Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
Secure all components with clamps. Connect the condenser to a circulating cold water source (inlet at the bottom, outlet at the top).
-
Connect the vacuum take-off adapter to a vacuum trap using thick-walled tubing. Connect the trap to the vacuum source.[9]
-
-
Distillation Process:
-
Turn on the magnetic stirrer to a moderate speed.
-
Turn on the vacuum source to evacuate the system. A hissing sound indicates a leak, which must be addressed by checking all seals.[9] Allow the system to pump down for several minutes to remove highly volatile solvents at room temperature.
-
Once a stable vacuum is achieved, begin to heat the distillation flask gently with the heating mantle.
-
Observe the liquid for the onset of boiling. As vapor rises into the fractionating column, a ring of condensate will be seen moving up the column. Adjust the heating rate to allow this ring to ascend slowly, ensuring thermal equilibrium is established.[9]
-
If the distillation is very slow, the column can be insulated with glass wool or aluminum foil to minimize heat loss.[9]
-
-
Fraction Collection:
-
Foreshot: The first fraction to distill will be low-boiling impurities (e.g., residual ethanol or toluene). The vapor temperature will be relatively low and may fluctuate before rising steadily. Collect this fraction in the first receiving flask until the temperature stabilizes at the boiling point of the main product.
-
Main Fraction: When the vapor temperature stabilizes at the expected boiling point of this compound (for the measured pressure), switch to a clean receiving flask. Collect the distillate while the temperature remains constant. A slow, steady distillation rate of 1-2 drops per second is ideal.
-
Tails: If the temperature begins to rise again, or if the distillation rate drops off significantly despite increased heating, it indicates that the main product has been distilled. Stop the distillation at this point to avoid collecting higher-boiling impurities.
-
-
System Shutdown:
-
Crucial Step: Lower and remove the heating mantle from the distillation flask and allow it to cool.
-
Once the system has cooled to near room temperature, slowly and carefully break the vacuum by opening a valve on the vacuum trap or removing the tubing from the vacuum adapter.[9]
-
Turn off the vacuum pump and the stirrer.
-
Disassemble the cooled apparatus.
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Vacuum distillation carries a risk of implosion. Use a blast shield and ensure glassware is free of defects.
-
Never heat a sealed system. Ensure the vacuum is applied before heating begins.
-
When the distillation is complete, always allow the apparatus to cool before venting to atmospheric pressure to prevent cracking the hot glassware.
References
- 1. longhope-evaporator.com [longhope-evaporator.com]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. This compound | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 1stsci.com [1stsci.com]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. 16205-98-4 CAS MSDS (3-OXO-1-CYCLOHEXANECARBOXYLIC ACID 96) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Common side reactions in the Dieckmann condensation of diethyl pimelate and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Dieckmann condensation of diethyl pimelate to synthesize 2-ethoxycarbonylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What is the Dieckmann Condensation of diethyl pimelate?
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][2][3] In the case of diethyl pimelate, a 1,7-diester, the reaction is catalyzed by a strong base to produce a stable six-membered ring, 2-ethoxycarbonylcyclohexanone.[2][4][5]
Q2: What are the most common side reactions I should be aware of?
The primary side reactions include intermolecular condensation (polymerization), hydrolysis of the ester groups, a retro-Dieckmann (cleavage) reaction, and transesterification if the incorrect base is used.[6][7][8]
Q3: My reaction is producing a polymeric substance instead of the desired cyclic product. How can I prevent this?
This is likely due to intermolecular condensation, where one molecule of diethyl pimelate reacts with another instead of with itself.[8] While the formation of five- and six-membered rings is generally favored, intermolecular reactions can compete.[5][9] To favor the desired intramolecular reaction, consider using high-dilution techniques, which decrease the probability of molecules reacting with each other.[10]
Q4: I am isolating pimelic acid or its monoester, indicating hydrolysis. What is the cause and how can I avoid it?
Hydrolysis occurs when water is present in the reaction mixture.[7] This can be caused by:
-
Using a hydroxide-containing base.
-
Employing wet solvents or reagents.[7]
-
Using a base like sodium ethoxide that has partially hydrolyzed over time.[7]
To prevent hydrolysis, ensure all glassware is oven-dried, use anhydrous solvents, and utilize a high-purity, anhydrous base. Using non-alkoxide bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent can also circumvent this issue.[6][7]
Q5: How do I prevent transesterification during the reaction?
Transesterification occurs when the alkoxide base does not match the alkoxy group of the ester.[11] For diethyl pimelate, you must use an ethoxide base (e.g., sodium ethoxide, potassium ethoxide) if you are performing the reaction in ethanol.[6][12] This ensures that even if the base acts as a nucleophile towards the ester carbonyl, the resulting product is identical to the starting material.[11] Alternatively, using a non-alkoxide base like sodium hydride (NaH) in an aprotic solvent like THF eliminates the possibility of transesterification.[7]
Q6: My yields are consistently low, and I recover a lot of starting material. What could be causing this?
Low yields are often due to the equilibrium favoring the starting materials. The Dieckmann condensation is a reversible reaction.[1] The key to driving the reaction to completion is the final deprotonation step. The product, a β-keto ester, has a highly acidic α-hydrogen (pKa ≈ 11) which is readily deprotonated by the alkoxide base.[3] This acid-base reaction is essentially irreversible and shifts the overall equilibrium in favor of the products.[3][13] To ensure this step occurs, you must use at least one full equivalent of a strong base.[5]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of Cyclic Product | 1. Insufficient base (less than 1 full equivalent).[5] 2. Base is inactive (e.g., hydrolyzed).[7] 3. Reaction time is too short or temperature is too low. | 1. Use at least one stoichiometric equivalent of a strong base. 2. Use a fresh, anhydrous base. Consider freshly sublimed potassium tert-butoxide or a new bottle of NaH.[7] 3. Increase reaction time or temperature (e.g., reflux). |
| Significant Polymeric Byproduct | Intermolecular condensation is outcompeting the intramolecular reaction.[8] | Perform the reaction under high-dilution conditions by adding the diethyl pimelate slowly to a solution of the base in a large volume of solvent.[10] |
| Pimelic Acid or Monoester Isolated | Presence of water leading to ester hydrolysis.[7] | Thoroughly dry all glassware. Use anhydrous solvents and reagents. Ensure the base is not contaminated with hydroxides.[7] |
| Mixture of Different Alkyl Esters | Transesterification due to a mismatch between the base and the ester.[11] | Use an alkoxide base that matches the ester (sodium ethoxide for diethyl pimelate).[11] Alternatively, use a non-alkoxide base like NaH or LDA in an aprotic solvent (THF, Toluene).[6][7] |
| Product Decomposes During Workup | The β-keto ester is unstable to harsh acidic or basic conditions, especially at high temperatures, which can lead to cleavage and subsequent decarboxylation.[12] | Perform the acidic work-up at low temperatures (e.g., 0 °C). Avoid prolonged exposure to strong acid or base. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Diethyl Pimelate Cyclization
| Base | Solvent | Temperature | Typical Yield | Potential Side Reactions to Monitor |
| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | Good | Hydrolysis (if wet), Transesterification (if base doesn't match)[6][7] |
| Sodium Hydride (NaH) | THF / Toluene | Reflux | Excellent | None (if anhydrous); handle NaH with care. |
| Potassium tert-Butoxide (t-BuOK) | THF / Toluene | 25 °C to Reflux | Very Good | Hydrolysis (if base/solvent is not anhydrous).[6][7] |
| Sodium Metal (Na) | Toluene / Xylene | Reflux | Good | Heterogeneous reaction can be slow; potential for side reactions at high temp. |
| None (Solvent-free) | None | Varies | Good | Efficient method, requires careful temperature control.[14][15] |
Visualizations
Caption: Main reaction pathway for the Dieckmann condensation of diethyl pimelate.
Caption: Competing reactions in the Dieckmann condensation of diethyl pimelate.
Caption: A logical workflow for troubleshooting low yields in the Dieckmann condensation.
Experimental Protocols
Protocol 1: Classic Dieckmann Condensation using Sodium Ethoxide
-
Reagents and Equipment:
-
Diethyl pimelate
-
Anhydrous ethanol
-
Sodium metal (or commercial sodium ethoxide)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Hydrochloric acid (for work-up)
-
Diethyl ether (for extraction)
-
Separatory funnel
-
-
Procedure:
-
Preparation of Sodium Ethoxide: In a three-neck round-bottom flask equipped with a reflux condenser and an addition funnel, carefully add clean sodium metal (1.05 eq.) to anhydrous ethanol under an inert atmosphere (N₂ or Ar). Allow the sodium to react completely.
-
Reaction: Once all the sodium has dissolved and the solution has cooled, begin adding diethyl pimelate (1.0 eq.) dropwise to the stirred sodium ethoxide solution at room temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the mixture in an ice bath. Slowly and carefully add cold dilute hydrochloric acid to neutralize the excess base and protonate the enolate product until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
-
Protocol 2: Optimized Dieckmann Condensation using Sodium Hydride
-
Reagents and Equipment:
-
Diethyl pimelate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or Toluene
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Addition funnel
-
-
Procedure:
-
Preparation: In a three-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous THF. Caution: NaH is highly reactive.
-
Addition: Add a solution of diethyl pimelate (1.0 eq.) in anhydrous THF dropwise via an addition funnel to the stirred NaH suspension at 0 °C. A small amount of ethanol can be added to initiate the reaction if it is sluggish.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until hydrogen evolution ceases and analysis shows consumption of the starting material.
-
Work-up and Purification: Follow steps 4-6 from Protocol 1. The work-up must be done with extreme care, as quenching unreacted NaH is highly exothermic and produces hydrogen gas.
-
References
- 1. Dieckmann Condensation [organic-chemistry.org]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceinfo.com [scienceinfo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 11. m.youtube.com [m.youtube.com]
- 12. Diesters Compound Intramolecular Condensation and Its Applications [ijraset.com]
- 13. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 14. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. jk-sci.com [jk-sci.com]
Troubleshooting low yields in the alkylation of Ethyl 3-oxocyclohexanecarboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot low yields in the alkylation of ethyl 3-oxocyclohexanecarboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a very low yield of my desired C-alkylated product. What are the most common causes?
A1: Low yields in the alkylation of this compound can stem from several factors. The most common issues include:
-
Incomplete enolate formation: The base may not be strong enough or a sufficient amount may not have been used to fully deprotonate the α-carbon.
-
Side reactions: The primary competing reactions are O-alkylation, dialkylation, and self-condensation of the starting material.
-
Poor quality of reagents or solvent: Moisture in the solvent or reagents can quench the enolate. The alkylating agent may also be degraded.
-
Suboptimal reaction temperature: The temperature can influence the rate of the desired reaction versus side reactions.
Q2: My product mixture shows a significant amount of a byproduct with a different mass spectrum, suggesting O-alkylation. How can I favor C-alkylation?
A2: The enolate of this compound is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). To favor the desired C-alkylation, consider the following:
-
Choice of Solvent: Non-polar, weakly coordinating solvents like tetrahydrofuran (THF) or diethyl ether generally favor C-alkylation. Polar aprotic solvents like DMSO or DMF can lead to more "naked" and reactive enolates, which may increase the proportion of O-alkylation.
-
Counter-ion: The nature of the metal counter-ion of the enolate plays a role. Lithium enolates tend to favor C-alkylation due to tighter coordination with the oxygen atom.
-
Electrophile: "Softer" electrophiles, such as alkyl iodides and bromides, preferentially react at the "softer" carbon center of the enolate. "Harder" electrophiles, like alkyl sulfates or tosylates, are more prone to react at the "harder" oxygen center.
Q3: I seem to be getting a significant amount of dialkylated product, which is complicating my purification. How can I promote mono-alkylation?
A3: The formation of a dialkylated product occurs when the mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent. To minimize this:
-
Stoichiometry: Use a slight excess of the β-keto ester relative to the base and alkylating agent. A common starting point is to use 1.0 equivalent of the β-keto ester, 0.95 equivalents of the base, and 1.0 equivalent of the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the solution of the enolate. This helps to ensure that the alkylating agent reacts with the enolate of the starting material before it can react with the enolate of the mono-alkylated product.
-
Temperature Control: Running the reaction at a lower temperature can sometimes help to control the rate of the second alkylation.
Q4: The reaction is not going to completion, and I am recovering a large amount of my starting material. What should I check?
A4: Incomplete conversion is often due to issues with enolate formation or the activity of the alkylating agent.
-
Base Strength and Equivalents: Ensure your base is strong enough to deprotonate the β-keto ester. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are commonly used. Use at least one full equivalent of the base.
-
Reaction Time and Temperature: The reaction may require a longer reaction time or a higher temperature to proceed to completion. Monitor the reaction by TLC to determine the optimal reaction time.
-
Purity of Reagents: Ensure your starting material and alkylating agent are pure. Impurities can interfere with the reaction.
Quantitative Data Summary
The following table summarizes how different reaction parameters can influence the outcome of the alkylation of this compound. Please note that specific yields can vary based on the exact substrate, reagents, and experimental setup.
| Parameter | Condition Favoring C-Alkylation | Condition Favoring O-Alkylation | Effect on Dialkylation |
| Base | Strong, sterically hindered bases (e.g., LDA) can favor alkylation at the less hindered carbon if applicable. Sodium hydride (NaH) is a common and effective choice. | Strong, less hindered bases in polar aprotic solvents. | Using slightly less than one equivalent of base can help minimize dialkylation. |
| Solvent | Non-polar, weakly coordinating solvents (e.g., THF, Diethyl Ether). | Polar aprotic solvents (e.g., DMSO, DMF). | Solvent choice has a less direct effect than stoichiometry. |
| Alkylating Agent | Soft electrophiles (e.g., Alkyl Iodides, Alkyl Bromides). | Hard electrophiles (e.g., Alkyl Sulfates, Alkyl Tosylates). | Using a more reactive alkylating agent may increase the rate of the second alkylation. |
| Temperature | Generally, lower temperatures can improve selectivity. | Higher temperatures may favor the thermodynamically controlled O-alkylation product in some cases. | Lower temperatures can help to control the rate of the second alkylation. |
| Counter-ion | Li⁺ | K⁺, Cs⁺ | Less of a direct influence compared to other factors. |
Experimental Protocols
Protocol 1: General Procedure for the C-Alkylation of this compound with an Alkyl Iodide
This protocol provides a general method for the C-alkylation at the α-position (C2) of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl iodide (e.g., methyl iodide, ethyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Suspend the sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride via the dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure complete enolate formation.
-
Slowly add the alkyl iodide (1.05 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C-alkylated product.
Visualizing the Troubleshooting Process & Reaction Pathways
To aid in understanding the troubleshooting logic and the chemical transformations involved, the following diagrams are provided.
Caption: Troubleshooting flowchart for low yields in the alkylation of this compound.
Caption: Reaction pathways in the alkylation of this compound.
Preventing decarboxylation during the synthesis of Ethyl 3-oxocyclohexanecarboxylate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing decarboxylation during the synthesis of Ethyl 3-oxocyclohexanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decarboxylation during the synthesis of this compound?
A1: Decarboxylation is the loss of a carboxyl group as carbon dioxide. In this synthesis, the target molecule, this compound, is a β-keto ester. If this ester is hydrolyzed to its corresponding β-keto acid, the resulting acid is highly susceptible to decarboxylation, especially upon heating, to yield cyclohexanone.[1][2][3] Therefore, the primary cause of unwanted decarboxylation is the hydrolysis of the ester.
Q2: How can I prevent the hydrolysis of the β-keto ester product?
A2: To prevent hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout the reaction and workup.[4] This includes using anhydrous solvents and reagents. Additionally, avoid prolonged exposure to strong acids or bases, particularly at elevated temperatures, as these conditions promote ester hydrolysis.[5][6]
Q3: What is the most common synthetic route for this compound, and how does it relate to potential decarboxylation?
A3: The most common route is the Dieckmann condensation, which is an intramolecular Claisen condensation of a 1,6-diester (diethyl pimelate).[7][8][9] This reaction is base-catalyzed and forms the cyclic β-keto ester. The risk of decarboxylation arises during the workup and purification steps if conditions are not carefully controlled to prevent hydrolysis of the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and presence of cyclohexanone. | The β-keto ester product has undergone hydrolysis followed by decarboxylation.[1][3] | - Ensure all solvents and reagents are strictly anhydrous.[4] - During workup, use a mild acidic quench (e.g., dilute acetic acid) and avoid strong acids. - Keep temperatures low during workup and purification. - Use non-nucleophilic, sterically hindered bases like LDA or NaH in an aprotic solvent to minimize side reactions.[4][10] |
| Reaction fails to proceed to completion (starting diester remains). | The base used may not be strong enough or may have been deactivated by moisture. | - Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide.[4] - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system. |
| Formation of polymeric or other side products. | Intermolecular Claisen condensation may be competing with the intramolecular Dieckmann condensation. | - Perform the reaction under high dilution conditions to favor the intramolecular cyclization. |
Experimental Protocols
Protocol 1: Dieckmann Condensation for the Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound via the Dieckmann condensation of diethyl pimelate.
Materials:
-
Diethyl pimelate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Toluene, anhydrous
-
Dilute acetic acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
In the flask, prepare a solution of sodium ethoxide in anhydrous ethanol. Alternatively, sodium metal can be carefully dissolved in anhydrous ethanol to generate sodium ethoxide in situ.
-
Add anhydrous toluene to the flask.
-
Heat the mixture to reflux.
-
Slowly add a solution of diethyl pimelate in anhydrous toluene to the refluxing mixture via the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding dilute acetic acid until the solution is neutral to slightly acidic.
-
Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the undesired decarboxylation side reaction.
Caption: Experimental workflow highlighting critical steps to prevent decarboxylation.
References
- 1. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 6. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Identification and removal of impurities from Ethyl 3-oxocyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-oxocyclohexanecarboxylate. It focuses on the identification and removal of common impurities encountered during synthesis and storage.
Troubleshooting Guides
Problem 1: My final product shows multiple spots on TLC or extra peaks in the GC analysis.
Possible Causes and Solutions:
-
Incomplete Reaction: The presence of starting materials is a common issue.
-
Identification: Compare the TLC or GC retention times of your product with authentic samples of starting materials such as 3-oxocyclohexanecarboxylic acid and ethanol. In the 1H NMR spectrum, unreacted 3-oxocyclohexanecarboxylic acid may show a broad singlet for the carboxylic acid proton (typically >10 ppm).
-
Solution: Ensure the reaction goes to completion by extending the reaction time, increasing the temperature (if the product is stable), or adding a slight excess of one of the reagents. Monitor the reaction progress by TLC or GC until the starting material spot/peak is minimal.
-
-
Presence of By-products: Side reactions can lead to the formation of impurities.
-
Identification: By-products from self-condensation or other side reactions may have different polarities and boiling points compared to the desired product. GC-MS is a powerful tool for identifying the molecular weight of these impurities, aiding in their structural elucidation.
-
Solution: Optimize reaction conditions to minimize side reactions. This may involve adjusting the temperature, changing the catalyst, or modifying the order of reagent addition.
-
-
Contamination from Solvents or Reagents: Impurities present in the solvents or reagents can be carried through to the final product.
-
Identification: Run a blank analysis of your solvents and reagents by GC to check for any contaminants.
-
Solution: Use high-purity, anhydrous solvents and reagents. Distill solvents if necessary.
-
Problem 2: The isolated product is colored (e.g., yellow or brown).
Possible Causes and Solutions:
-
Formation of Colored By-products: High reaction temperatures or prolonged reaction times can sometimes lead to the formation of colored impurities.
-
Solution: Attempt purification by column chromatography using a silica gel stationary phase and a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). Activated carbon treatment of a solution of the crude product can also be effective in removing colored impurities.
-
-
Degradation of the Product: this compound, being a β-keto ester, can be susceptible to degradation over time, especially if exposed to heat, light, or acidic/basic conditions.[1]
-
Solution: Store the purified product at a low temperature (2-8°C), protected from light and moisture.[2] For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 3: The yield of the purified product is low after distillation.
Possible Causes and Solutions:
-
Product Loss During Work-up: The product may be partially lost during aqueous work-up if it has some solubility in water.
-
Solution: Ensure thorough extraction from the aqueous layer using an appropriate organic solvent. Perform multiple extractions with smaller volumes of solvent for better efficiency. Back-extract the combined organic layers with brine to remove dissolved water.
-
-
Decomposition During Distillation: As a β-keto ester, the product can undergo decarboxylation or other degradation pathways at high temperatures.[3]
-
Solution: Purify the product by vacuum distillation to lower the boiling point and minimize thermal decomposition.[4] Ensure the distillation apparatus is dry and free of acidic or basic residues.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Common impurities can include unreacted starting materials like 3-oxocyclohexanecarboxylic acid and ethanol, residual acid catalyst (e.g., p-toluenesulfonic acid), and by-products from self-condensation reactions. The purity of commercially available products can vary, so it is always advisable to check the certificate of analysis.
Q2: How can I assess the purity of my this compound sample?
A2: The purity can be assessed using several analytical techniques:
-
Gas Chromatography (GC): A powerful technique for separating volatile compounds. A pure sample should show a single major peak. The presence of other peaks indicates impurities. A certificate of analysis for one commercial sample showed a purity of 97.53% by GC.
-
High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities by comparing the spectra to that of a pure standard.
-
Thin-Layer Chromatography (TLC): A quick and simple method to get a qualitative idea of the purity.
Q3: What are the key spectral features of this compound?
A3:
-
1H NMR: You would expect to see signals for the ethyl group (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm) and complex multiplets for the cyclohexanone ring protons between approximately 1.5 and 3.0 ppm.
-
13C NMR: Key signals would include the ester carbonyl carbon (around 170-175 ppm), the ketone carbonyl carbon (around 205-210 ppm), the ester methylene carbon (around 60 ppm), and the ester methyl carbon (around 14 ppm), along with several signals for the cyclohexanone ring carbons.[5][6]
-
IR Spectroscopy: Look for strong absorption bands for the ester C=O stretch (around 1735 cm⁻¹) and the ketone C=O stretch (around 1715 cm⁻¹).
Q4: Can this compound degrade upon storage?
A4: Yes, as a β-keto ester, it can be susceptible to hydrolysis back to 3-oxocyclohexanecarboxylic acid and ethanol, especially in the presence of moisture and acid or base. Thermal degradation can also occur, potentially leading to decarboxylation of the corresponding β-keto acid. It is recommended to store the compound at 2-8°C.[2]
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₉H₁₄O₃ | 170.21 | 249[2] |
| 3-Oxocyclohexanecarboxylic acid | C₇H₁₀O₃ | 142.15 | Decomposes |
| Ethanol | C₂H₆O | 46.07 | 78.37 |
| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | 140 (at 20 mmHg)[7] |
Experimental Protocols
Protocol 1: Gas Chromatography (GC) Analysis
This is a general protocol and may need optimization for your specific instrument and impurities.
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: Start at a suitable low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) at a rate of 10-20°C/min.
-
Sample Preparation: Dilute a small amount of the sample in a suitable solvent like dichloromethane or ethyl acetate.
Protocol 2: Vacuum Distillation
-
Apparatus: A standard short-path distillation apparatus suitable for vacuum operation. Use a well-insulated distillation head and condenser.
-
Procedure:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Assemble the distillation apparatus and ensure all joints are well-sealed with vacuum grease.
-
Gradually apply vacuum to the system.
-
Once the desired vacuum is reached, begin heating the distillation flask gently using a heating mantle.
-
Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound is 249°C at atmospheric pressure, which will be significantly lower under vacuum.[2]
-
Monitor the temperature of the vapor throughout the distillation to ensure a clean separation.
-
Protocol 3: Recrystallization (for solid derivatives or if the product crystallizes)
While this compound is a liquid at room temperature, this general protocol can be adapted for solid derivatives or if the compound itself can be induced to crystallize at low temperatures.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for esters and ketones include hexane/ethyl acetate, methanol/water, and acetone/water.[8][9]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated carbon and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
-
Mandatory Visualization
Caption: Workflow for the identification and removal of impurities from this compound.
References
- 1. Ethyl 3-oxocyclohexane-1-carboxylate | 33668-25-6 [chemicalbook.com]
- 2. Ethyl 3-oxocyclohexane-1-carboxylate CAS#: 33668-25-6 [m.chemicalbook.com]
- 3. This compound | 33668-25-6 | Benchchem [benchchem.com]
- 4. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. youtube.com [youtube.com]
Addressing incomplete reactions in the esterification process for Ethyl 3-oxocyclohexanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-oxocyclohexanecarboxylate via esterification.
Troubleshooting Guide: Addressing Incomplete Reactions
Problem: Low or incomplete conversion of 3-oxocyclohexanecarboxylic acid to this compound.
This guide provides a systematic approach to troubleshooting and optimizing your esterification reaction.
Equilibrium Limitations in Fischer Esterification
The Fischer esterification is a reversible reaction, which can lead to incomplete conversion if the equilibrium is not shifted towards the product side.[1][2]
dot
Caption: Equilibrium nature of the Fischer esterification.
Solutions:
-
Increase the concentration of a reactant: A common strategy is to use a large excess of the alcohol (ethanol), which is often also used as the solvent.[2] This shifts the equilibrium to the right, favoring the formation of the ester.
-
Remove water as it is formed: The removal of water, a product of the reaction, will also drive the equilibrium towards the desired ester.[1] This can be achieved by:
-
Azeotropic distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).
-
Use of a dehydrating agent: Adding molecular sieves or anhydrous salts to the reaction mixture. Using silica gel beads can also absorb the water as it is produced.[3]
-
Table 1: Effect of Reactant Stoichiometry on Esterification Yield (Illustrative Example)
| Carboxylic Acid : Alcohol Ratio | Expected Yield (%) |
| 1 : 1 | ~65 |
| 1 : 10 | ~97 |
Note: Data is based on the esterification of acetic acid with ethanol and serves as an illustrative example of the effect of reactant excess on yield.[2]
Inadequate Catalysis
Insufficient or inappropriate catalysis can lead to slow or incomplete reactions.
Solutions:
-
Catalyst Choice: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are common catalysts for Fischer esterification.[2] For substrates sensitive to strong acids, Lewis acids or solid acid catalysts can be considered.
-
Catalyst Concentration: Ensure an adequate amount of catalyst is used. Typically, a catalytic amount (e.g., 1-5 mol%) is sufficient.
Table 2: Comparison of Different Acid Catalysts in Esterification (General)
| Catalyst Type | Advantages | Disadvantages |
| Homogeneous (e.g., H₂SO₄, TsOH) | High catalytic activity. | Can be corrosive, difficult to separate from the reaction mixture, and may cause side reactions with sensitive substrates.[4] |
| Heterogeneous (e.g., Zeolites, Resins) | Easily separable and reusable, often less corrosive. | May have lower catalytic activity compared to homogeneous catalysts.[5] |
Potential Side Reactions
The structure of 3-oxocyclohexanecarboxylic acid makes it susceptible to side reactions under acidic conditions, which can consume the starting material and reduce the yield of the desired ester.
dot
Caption: Potential decarboxylation side reaction.
Key Side Reaction: Decarboxylation
As a β-keto acid, 3-oxocyclohexanecarboxylic acid can undergo decarboxylation (loss of CO₂) upon heating in the presence of an acid catalyst. This will lead to the formation of cyclohexanone as a byproduct, thus reducing the yield of the desired ester.
Solutions to Minimize Decarboxylation:
-
Reaction Temperature: Use the lowest effective temperature to promote esterification while minimizing decarboxylation. Monitor the reaction progress closely.
-
Reaction Time: Avoid prolonged reaction times at elevated temperatures.
-
Alternative Esterification Methods: For acid-sensitive substrates, consider milder, non-acidic esterification methods.
Sub-Optimal Reaction Conditions
In addition to the factors above, other reaction parameters can impact the efficiency of the esterification.
Solutions:
-
Reaction Temperature: The reaction is typically performed at reflux to increase the reaction rate. The optimal temperature will depend on the boiling point of the alcohol used as the solvent.[6]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid unnecessary heating that could lead to side reactions.
Experimental Protocols
General Protocol for Fischer Esterification of 3-Oxocyclohexanecarboxylic Acid
This is a general procedure and may require optimization for your specific experimental setup and scale.
Materials:
-
3-Oxocyclohexanecarboxylic acid
-
Anhydrous Ethanol (large excess, can be used as solvent)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate (NaHCO₃) solution (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Combine 3-oxocyclohexanecarboxylic acid and a large excess of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.[7]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
dot
Caption: General workflow for Fischer esterification.
Alternative Protocol: Steglich Esterification
The Steglich esterification is a milder method that avoids the use of strong acids and high temperatures, making it suitable for acid-sensitive substrates.[8][9]
Materials:
-
3-Oxocyclohexanecarboxylic acid
-
Ethanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
Procedure:
-
Dissolve 3-oxocyclohexanecarboxylic acid, ethanol, and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the mixture in an ice bath.
-
Add a solution of DCC in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution and can be removed by filtration.
-
Wash the filtrate with dilute acid (e.g., 0.5 N HCl) and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification reaction has stalled and is not going to completion. What should I do?
A1: The most likely reason is that the reaction has reached equilibrium. To drive it further towards the product, you can try adding a larger excess of ethanol or removing the water that is being formed, for example, by using a Dean-Stark apparatus.
Q2: I am observing a significant amount of a byproduct that I suspect is cyclohexanone. What is happening and how can I prevent it?
A2: You are likely observing the decarboxylation of your starting material, 3-oxocyclohexanecarboxylic acid, which is a known side reaction for β-keto acids under acidic conditions and heat. To minimize this, try running your reaction at a lower temperature for a longer period. Alternatively, consider using a milder esterification method that does not require strong acid and high heat, such as the Steglich esterification.
Q3: Is it necessary to use anhydrous alcohol for the Fischer esterification?
A3: While not strictly necessary as water is a product, using anhydrous alcohol is highly recommended. The presence of water in the starting materials will shift the equilibrium towards the reactants, thereby reducing the final yield of the ester.
Q4: What is the role of DMAP in the Steglich esterification?
A4: DMAP acts as a nucleophilic catalyst. It reacts with the O-acylisourea intermediate formed from the carboxylic acid and DCC to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by the alcohol to form the ester, and the DMAP is regenerated. This catalytic cycle increases the rate of the reaction and suppresses side reactions.[9]
Q5: How do I remove the dicyclohexylurea (DCU) byproduct from my Steglich esterification?
A5: DCU is a solid that is largely insoluble in most common organic solvents used for this reaction, such as dichloromethane. It can be easily removed by filtration of the reaction mixture after the reaction is complete.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. differencebetween.com [differencebetween.com]
- 9. Steglich Esterification [organic-chemistry.org]
Best practices for drying and handling hygroscopic reagents in Ethyl 3-oxocyclohexanecarboxylate synthesis
Technical Support Center: Ethyl 3-oxocyclohexanecarboxylate Synthesis
This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the critical handling of hygroscopic reagents in the synthesis of this compound, a process often accomplished via the Dieckmann condensation.
Frequently Asked Questions (FAQs)
Q1: What are hygroscopic reagents and why are they a concern?
A hygroscopic substance is one that readily attracts and holds water molecules from the surrounding environment, either by absorption or adsorption.[1][2] In the synthesis of this compound, which is an intramolecular Claisen condensation, the reaction is catalyzed by a strong base, typically sodium ethoxide.[3][4] Water reacts with and neutralizes this base, inhibiting the reaction and promoting undesirable side reactions, such as the saponification (hydrolysis) of the ester starting material and product.[5] Therefore, maintaining strictly anhydrous (water-free) conditions is paramount for achieving a high yield.
Q2: What are the primary hygroscopic reagents I need to be careful with in this synthesis?
The two most critical hygroscopic components are:
-
Sodium Ethoxide (C₂H₅ONa): This strong base is extremely sensitive to moisture and will rapidly hydrolyze upon exposure to air.[5]
-
Ethanol (EtOH): While often used as the solvent, standard grades of ethanol contain a significant amount of water (typically 5%), forming an azeotrope that cannot be removed by simple distillation.[6] It must be rigorously dried to prepare "absolute" or anhydrous ethanol.
Q3: What are the main sources of water contamination in my experiment?
Moisture can be introduced from several sources:
-
Reagents: Using insufficiently dried solvents or bases.
-
Atmosphere: Exposing reagents to ambient air during weighing or transfer.
-
Glassware: Using glassware that has not been properly dried.
-
Inert Gas: Using a non-dry inert gas supply (e.g., nitrogen or argon) for transfers.
Q4: How can I be certain my reagents and reaction environment are "dry enough"?
Absolute dryness is key. For solvents, a water content of less than 50 ppm is ideal. This can be verified using a Karl Fischer titrator. For solid reagents like sodium ethoxide, visual inspection is a first indicator; it should be a fine, white to yellowish powder.[5] If it is clumpy or discolored, it has likely been compromised by moisture.[7][8] The most reliable practice is to use freshly purchased reagents from a sealed container or to prepare the sodium ethoxide in situ immediately before the reaction.
Troubleshooting Guide
Q: My reaction yield is very low or I recovered only starting material. What went wrong?
A: This is the most common issue and is almost always linked to moisture contamination. The base (sodium ethoxide) was likely quenched by water before it could catalyze the condensation.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Was your ethanol truly anhydrous? Review your drying procedure. Consider storing freshly dried ethanol over activated 3Å molecular sieves.[9]
-
Assess the Base: Was the sodium ethoxide fresh from a sealed container? Was it handled exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques)?[8]
-
Check Your Glassware: Was all glassware oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use?
-
Inert Atmosphere: Ensure your nitrogen or argon line has a drying tube or is sourced from a liquid cylinder to minimize moisture.
-
Q: My reaction mixture turned dark brown and produced a tar-like substance. What happened?
A: Dark coloration and polymerization suggest side reactions. The presence of water hydrolyzes sodium ethoxide into sodium hydroxide, a strong base that can promote decomposition and polymerization pathways, especially at elevated temperatures. Ensure all starting materials are pure and conditions are strictly anhydrous.
Q: I don't have a glovebox. How can I handle sodium ethoxide safely?
A: While a glovebox is ideal, you can handle sodium ethoxide with care using Schlenk line techniques. This involves performing all transfers under a positive pressure of a dry, inert gas like argon or nitrogen. Work quickly to minimize any potential exposure to the atmosphere. Always wear appropriate personal protective equipment (PPE), including neoprene or nitrile gloves and chemical safety goggles.[7][10]
Data Presentation: Solvent Drying
Effective solvent drying is crucial. The choice of drying agent depends on the solvent and the required level of dryness.
Table 1: Comparison of Common Drying Agents for Organic Solvents
| Drying Agent | Chemical Formula | Capacity | Speed | Mechanism | Best For | Not Suitable For |
| 3Å Molecular Sieves | KₙNa₁₂₋ₙ[(AlO₂)₁₂(SiO₂)₁₂]·xH₂O | High | Moderate | Adsorption (pores trap H₂O) | Ethanol, Diethyl Ether, Toluene[11] | Ketones, as they can be adsorbed |
| Anhydrous Magnesium Sulfate | MgSO₄ | High | Fast | Forms hydrates (MgSO₄·7H₂O)[12] | General purpose, good for ethers | Acidic compounds |
| Anhydrous Sodium Sulfate | Na₂SO₄ | High | Slow | Forms hydrates (Na₂SO₄·10H₂O)[12] | Pre-drying, neutral solutions | Achieving very low water levels |
| Calcium Oxide (Lime) | CaO | High | Moderate | Chemical reaction (CaO + H₂O → Ca(OH)₂) | Alcohols (for distillation)[13] | Acidic solvents or compounds |
Experimental Protocols
Protocol 1: Preparation of Anhydrous ("Absolute") Ethanol
This protocol describes a common laboratory method for drying commercial 95% ethanol.
Materials:
-
95% Ethanol
-
Calcium oxide (CaO), powder
-
3Å molecular sieves, activated (heated to ~300°C under vacuum for 3-4 hours)[11]
-
Round-bottom flask, distillation apparatus, receiving flask
-
Heating mantle
-
Inert gas supply (Argon or Nitrogen)
Methodology:
-
Initial Drying with CaO: a. To 1 L of 95% ethanol in a 2 L round-bottom flask, add ~200 g of calcium oxide. b. Fit the flask with a reflux condenser protected by a drying tube (filled with CaCl₂ or Drierite™). c. Heat the mixture to reflux using a heating mantle and maintain reflux for 4-6 hours. d. Turn off the heat and allow the mixture to cool to room temperature.
-
Distillation: a. Reconfigure the apparatus for simple distillation. Ensure all glassware is oven or flame-dried. b. Distill the ethanol from the CaO slurry. Collect the distillate in a dry receiving flask under an inert atmosphere. Important: Do not distill to dryness.
-
Final Drying and Storage: a. To the distilled ethanol, add activated 3Å molecular sieves (~30-50 g per liter).[9] b. Seal the flask and allow it to stand for at least 24 hours before use. c. The anhydrous ethanol should be stored tightly sealed over the molecular sieves to prevent re-absorption of atmospheric moisture.
Protocol 2: Best Practices for Handling Solid Sodium Ethoxide
Objective: To safely transfer solid sodium ethoxide from its storage container to a reaction vessel while minimizing exposure to air and moisture.
Environment: All operations should ideally be performed inside a glovebox with a dry, inert atmosphere (<10 ppm H₂O). If a glovebox is unavailable, use Schlenk techniques.
Methodology (Schlenk Technique):
-
Preparation: Assemble and flame-dry all necessary glassware (e.g., reaction flask, funnel) under vacuum and backfill with dry argon or nitrogen.
-
Inert Gas Flow: Maintain a positive pressure of inert gas throughout the transfer.
-
Weighing: Briefly remove the cap from the sodium ethoxide container inside a fume hood. Quickly weigh the required amount into a dry, tared beaker or directly into the reaction flask via a powder funnel, all while under a blanket of inert gas.
-
Sealing: Immediately and tightly reseal the main sodium ethoxide container. Purge the container's headspace with inert gas before final sealing if possible.
-
Transfer: Quickly add the weighed reagent to the reaction flask. Purge the flask headspace with inert gas before proceeding with the addition of the anhydrous solvent.
-
Safety: Always handle sodium ethoxide in a fume hood. It is caustic and flammable.[7][8] In case of skin contact, brush off any solid particles immediately and wash with copious amounts of water.[14]
Visualized Workflow
The following diagram outlines a logical troubleshooting process when encountering low yields in the synthesis.
Caption: Troubleshooting flowchart for low-yield synthesis.
References
- 1. water - Hygroscopic Substances and Drying Agents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Hygroscopy - Wikipedia [en.wikipedia.org]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 5. Sodium ethoxide - Sciencemadness Wiki [sciencemadness.org]
- 6. m.youtube.com [m.youtube.com]
- 7. gelest.com [gelest.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. Sciencemadness Discussion Board - Preparation of “Absolute” Ethanol (<100 ppm water) - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. xylemtech.com [xylemtech.com]
- 14. ehs.stonybrook.edu [ehs.stonybrook.edu]
Validation & Comparative
A Comparative Guide to Purity Assessment of Ethyl 3-oxocyclohexanecarboxylate: GC-MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. For intermediates like Ethyl 3-oxocyclohexanecarboxylate, a versatile building block in organic synthesis, ensuring high purity is paramount for the successful and reproducible synthesis of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of this compound.
Quantitative Data Summary
The following table summarizes the purity of this compound as determined by different analytical methods. While a direct head-to-head comparison on the same batch was not found in the public domain, the data presented is based on a typical Certificate of Analysis and expected performance of the analytical techniques.
| Analytical Method | Purity (%) | Key Advantages | Key Disadvantages |
| GC-MS | 97.53%[1] | High sensitivity and specificity for volatile and semi-volatile compounds, excellent for identifying and quantifying impurities.[2] | Not suitable for non-volatile or thermally labile compounds. |
| HPLC-UV | >95% (Typical) | Broad applicability to a wide range of compounds, including non-volatile and thermally unstable ones.[3] | Lower resolution compared to GC for volatile compounds; requires chromophores for UV detection. |
| qNMR | >95% (Typical) | Highly accurate and precise, provides structural information, does not require a reference standard of the analyte.[3][4][5] | Lower sensitivity compared to chromatographic methods, higher instrumentation cost.[6] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for the analysis of this compound due to its volatility.
Experimental Workflow:
Caption: Experimental workflow for GC-MS purity analysis.
Methodology:
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating this compound from potential impurities.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of the prepared sample is injected in split mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: 280°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: The purity is determined by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).[6][7]
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used for a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is appropriate.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 210 nm).
-
Data Analysis: Purity is calculated based on the area percentage of the main peak.
Purity Assessment by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for a specific reference standard of the compound itself.[3][4][5]
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid).
-
Sample Preparation: A precisely weighed amount of this compound and the internal standard are dissolved in a deuterated solvent (e.g., CDCl3).
-
Data Acquisition: A 1H NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis: The purity of this compound is calculated by comparing the integral of a characteristic signal of the analyte to the integral of a known signal from the internal standard.
Comparison of Methods
The choice of analytical method for purity assessment depends on several factors, including the properties of the compound, the nature of potential impurities, and the specific requirements of the analysis.
Caption: Comparison of analytical methods for purity assessment.
Objective Comparison:
-
GC-MS: This is an excellent method for the purity assessment of this compound due to its volatility. The mass spectrometric detection provides high confidence in the identification of impurities.[2]
-
HPLC-UV: While applicable, HPLC may offer lower resolution for this semi-volatile compound compared to GC. The requirement of a UV chromophore is met by the carbonyl group in this compound. HPLC is particularly useful if non-volatile impurities are expected.
-
qNMR: As a primary analytical method, qNMR offers the highest accuracy and precision for purity determination.[3][4][5] It provides a direct measure of the molar quantity of the analyte and can reveal the presence of non-chromatographic or non-volatile impurities that might be missed by GC or HPLC. However, its sensitivity is generally lower than chromatographic techniques.[6]
For routine purity assessment and identification of volatile impurities in this compound, GC-MS is a highly suitable and robust method. For orthogonal verification of purity, especially to detect non-volatile or thermally unstable impurities, HPLC-UV is a valuable complementary technique. For the highest level of accuracy and for the certification of reference standards, qNMR is the method of choice. The selection of the most appropriate method will depend on the specific stage of drug development and the regulatory requirements.
References
A Comparative Guide to the Reactivity of Ethyl 3-oxocyclohexanecarboxylate and Ethyl 2-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two important building blocks in organic synthesis: Ethyl 3-oxocyclohexanecarboxylate and Ethyl 2-oxocyclohexanecarboxylate. Understanding the distinct reactivity profiles of these constitutional isomers is crucial for their strategic application in the synthesis of complex molecules, including pharmaceuticals and other bioactive compounds. This document outlines the key differences in their enolate formation, which dictates their behavior in common carbon-carbon bond-forming reactions, and provides representative experimental protocols.
Core Differences in Reactivity: A Tale of Two Enolates
The reactivity of both this compound and Ethyl 2-oxocyclohexanecarboxylate is primarily governed by the formation of enolates from these β-keto esters. The position of the ketone relative to the ester profoundly influences the structure and, consequently, the reactivity of the resulting enolate.
Ethyl 2-oxocyclohexanecarboxylate possesses a single, highly acidic α-proton located between the two carbonyl groups. Deprotonation at this position leads to the formation of a single, thermodynamically stable enolate. This enolate is stabilized by the delocalization of the negative charge across both the ketone and the ester moieties.
This compound , on the other hand, is an unsymmetrical ketone with two distinct sets of α-protons, leading to the potential formation of two different enolates: the kinetic and the thermodynamic enolate.
-
Kinetic Enolate: Formed by the removal of the more sterically accessible proton at the C-2 position. This process is faster and is favored under conditions of a strong, bulky base (like lithium diisopropylamide, LDA) at low temperatures.[1]
-
Thermodynamic Enolate: Results from the deprotonation at the more substituted C-4 position. This enolate is more stable due to the greater substitution of the double bond and is favored under equilibrium conditions, typically using a smaller, weaker base (like sodium ethoxide) at higher temperatures.[2][3]
This ability to selectively generate different enolates from this compound offers a greater degree of synthetic flexibility compared to its 2-oxo isomer.
Comparative Reactivity in Key Synthetic Transformations
The differences in enolate generation directly impact the outcome of common synthetic reactions.
Alkylation Reactions
Alkylation of these β-keto esters is a fundamental method for introducing alkyl substituents.
-
Ethyl 2-oxocyclohexanecarboxylate: Alkylation occurs predictably at the C-1 position, as there is only one possible enolate.
-
This compound: The site of alkylation can be controlled. Using kinetic conditions (LDA, -78 °C) will favor alkylation at the C-2 position, while thermodynamic conditions (NaOEt, room temperature) will lead to alkylation at the C-4 position.
Michael Addition
In the Michael reaction, an enolate adds to an α,β-unsaturated carbonyl compound in a conjugate fashion.[4]
-
Ethyl 2-oxocyclohexanecarboxylate: The enolate generated from this compound is an excellent Michael donor, adding to various Michael acceptors to form 1,5-dicarbonyl compounds.
-
This compound: The choice of reaction conditions determines the nucleophilic carbon. The kinetic enolate will add from the C-2 position, while the thermodynamic enolate will add from the C-4 position, leading to different structural isomers.
Robinson Annulation
The Robinson annulation, a powerful ring-forming reaction, involves a Michael addition followed by an intramolecular aldol condensation.[5][6]
-
Both Isomers: Both compounds can serve as the nucleophilic partner in a Robinson annulation. The initial Michael addition will form a 1,5-dicarbonyl intermediate, which then undergoes cyclization. The regiochemical outcome for this compound will again depend on the enolate formed.
Quantitative Data Summary
While direct side-by-side comparative studies with quantitative data are scarce in the literature, the principles of enolate chemistry allow for a qualitative prediction of reactivity. The relative enol content, a measure of the proportion of the enol tautomer at equilibrium, is a key factor. Generally, for β-keto esters, the enol form is stabilized by intramolecular hydrogen bonding and conjugation. The enol content can be determined experimentally using NMR spectroscopy by integrating the signals corresponding to the keto and enol forms.[2][7]
| Property | Ethyl 2-oxocyclohexanecarboxylate | This compound |
| Number of Possible Enolates | One | Two (Kinetic and Thermodynamic) |
| Primary Site of Deprotonation | Carbon between the two carbonyls (C1) | C2 (Kinetic), C4 (Thermodynamic) |
| Control of Regioselectivity | Not applicable | Possible through choice of base and temperature |
Experimental Protocols
The following are generalized experimental protocols for key reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Procedure for Determination of Enol Content by ¹H NMR Spectroscopy
-
Prepare a solution of the β-keto ester (e.g., 0.1 M) in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Identify the characteristic signals for the keto and enol tautomers. For the enol, a distinctive signal for the enolic proton will be observed at a downfield chemical shift (typically > 10 ppm). For the keto form, the α-protons will have characteristic chemical shifts.
-
Integrate the area of a signal corresponding to the enol form and a signal corresponding to the keto form.
-
Calculate the percentage of the enol form using the following equation, accounting for the number of protons giving rise to each signal: % Enol = [Integral of enol signal / (Integral of enol signal + (Integral of keto signal / number of keto protons))] * 100
General Procedure for Alkylation
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the β-keto ester in a suitable anhydrous solvent (e.g., THF).
-
Cool the solution to the appropriate temperature (e.g., -78 °C for kinetic control with LDA, or 0 °C to room temperature for thermodynamic control with NaH or NaOEt).
-
Slowly add the base (e.g., a solution of LDA in THF, or a dispersion of NaH in mineral oil).
-
Stir the mixture for a specified time (e.g., 30-60 minutes) to ensure complete enolate formation.
-
Add the alkylating agent (e.g., an alkyl halide) dropwise via the dropping funnel.
-
Allow the reaction to proceed at the chosen temperature until completion (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Michael Addition
-
To a solution of the β-keto ester in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., sodium ethoxide).
-
Add the α,β-unsaturated carbonyl compound (the Michael acceptor) to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography or recrystallization.[8]
Visualizing Reaction Pathways
Logical Flow for Enolate Formation and Subsequent Reactions
Caption: Comparative reactivity pathways of the two isomers.
Experimental Workflow for a Typical Alkylation Reaction
Caption: A typical experimental workflow for an alkylation reaction.
Conclusion
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Robinson annulation - Wikipedia [en.wikipedia.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Michael Addition and Aldol Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
A Comparative Guide to Ethyl 3-oxocyclohexanecarboxylate and Ethyl 4-oxocyclohexanecarboxylate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate starting materials is paramount to the successful construction of complex molecular architectures. Among the myriad of available building blocks, cyclic keto-esters are of significant interest due to their versatile reactivity. This guide provides an objective comparison of two constitutional isomers: Ethyl 3-oxocyclohexanecarboxylate and Ethyl 4-oxocyclohexanecarboxylate. We will delve into their synthetic applications, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their synthetic strategies.
Introduction to the Isomers
This compound and Ethyl 4-oxocyclohexanecarboxylate are both derivatives of cyclohexanone, featuring an ethyl ester substituent at either the 3- or 4-position relative to the ketone. This seemingly minor positional difference significantly influences their electronic properties, steric environment, and ultimately, their reactivity and utility in synthesis.
This compound is a β-keto ester, a structural motif known for its acidic α-protons and its utility in a variety of carbon-carbon bond-forming reactions. Its applications include the synthesis of carbazole-carboxamides, which have shown potential as selective JAK2 inhibitors.[1]
Ethyl 4-oxocyclohexanecarboxylate , a γ-keto ester, finds its utility in the synthesis of a range of important molecules. It has been employed in the preparation of dopamine agonists and the core skeleton of tetracyclic diterpenes.[2][3] It is a colorless to pale yellow liquid with a faint, fruity odor.[3]
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of the two isomers is presented below, providing a baseline for their characterization.
| Property | This compound | Ethyl 4-oxocyclohexanecarboxylate |
| CAS Number | 33668-25-6[4] | 17159-79-4[5][6] |
| Molecular Formula | C₉H₁₄O₃[4] | C₉H₁₄O₃[5][6] |
| Molecular Weight | 170.21 g/mol [4] | 170.21 g/mol [5][6] |
| Appearance | Colorless to light yellow liquid[7] | Clear colorless to yellow liquid[2] |
| Boiling Point | Not readily available | 150-152 °C at 40 mmHg[2] |
| Density | Not readily available | 1.068 g/mL at 25 °C[2] |
| Refractive Index | Not readily available | n20/D 1.461[2] |
| ¹H NMR | Consistent with structure[7] | Available on PubChem[8] |
| ¹³C NMR | Available on SpectraBase[9] | Available on PubChem[8] |
| IR Spectra | Available on PubChem[10] | Available on PubChem[8] |
| Mass Spectrometry | Available on PubChem[10] | Available on PubChem[8] |
Reactivity and Synthetic Applications: A Comparative Overview
The distinct placement of the keto and ester functionalities in these isomers dictates their roles in key synthetic transformations.
Enolate Formation and Subsequent Reactions
The most significant difference in reactivity stems from the relationship between the ketone and the ester.
-
This compound , as a β-keto ester, possesses highly acidic protons on the carbon atom situated between the two carbonyl groups (the α-carbon). This facilitates easy enolate formation under relatively mild basic conditions. The resulting enolate is stabilized by the delocalization of the negative charge over both carbonyl groups. This enhanced acidity and stabilized enolate make it an excellent nucleophile in reactions such as alkylation, acylation, and condensation reactions (e.g., aldol and Claisen condensations) .
-
Ethyl 4-oxocyclohexanecarboxylate , being a γ-keto ester, has enolizable protons on either side of the ketone (the α- and α'-positions). The acidity of these protons is comparable to that of a simple ketone and is less than that of the α-protons in the 3-oxo isomer. Enolate formation requires stronger bases. The ester group in the 4-position primarily acts as a remote functional handle that can be manipulated in subsequent synthetic steps.
Ring-Forming Reactions: The Robinson Annulation
The Robinson annulation is a powerful method for the formation of a six-membered ring, which involves a Michael addition followed by an intramolecular aldol condensation.[9][11] Both isomers can theoretically participate as the ketone component in this reaction.
-
The enolate of This compound would readily undergo Michael addition to an α,β-unsaturated ketone (e.g., methyl vinyl ketone). The resulting 1,5-dicarbonyl intermediate would then be poised for an intramolecular aldol condensation. The presence of the ester group at the 3-position can influence the regioselectivity of the initial Michael addition and the subsequent cyclization.
-
Similarly, the enolate of Ethyl 4-oxocyclohexanecarboxylate can be used in a Robinson annulation. The remote ester group at the 4-position is less likely to electronically influence the course of the annulation but remains as a functional handle for further transformations in the newly formed bicyclic system.
Key Synthetic Applications and Experimental Protocols
Synthesis of a Carbazole-Carboxamide Intermediate from this compound
Application: this compound serves as a precursor for the synthesis of carbazole derivatives, which are investigated for their potential as JAK2 inhibitors.
Experimental Protocol (Illustrative):
A detailed experimental protocol for a specific carbazole synthesis was not found in the initial search. However, a plausible synthetic route would involve an initial reaction to form a phenylhydrazone, followed by a Fischer indole synthesis to construct the carbazole core.
-
Hydrazone Formation: To a solution of this compound in ethanol, add an equimolar amount of a substituted phenylhydrazine. Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, the product can be isolated by precipitation or extraction.
-
Fischer Indole Synthesis: The resulting phenylhydrazone is then subjected to cyclization under acidic conditions (e.g., using polyphosphoric acid or a Lewis acid) at elevated temperatures to yield the tetrahydrocarbazole derivative.
Synthesis of a Dopamine Agonist Precursor from Ethyl 4-oxocyclohexanecarboxylate
Application: Ethyl 4-oxocyclohexanecarboxylate is a key starting material for the synthesis of various bioactive molecules, including dopamine agonists.
Experimental Protocol (Illustrative):
While a specific protocol for a dopamine agonist was not detailed, a common transformation would involve the conversion of the ketone to an amine, followed by further elaborations.
-
Reductive Amination: A solution of Ethyl 4-oxocyclohexanecarboxylate and a primary amine (or ammonia) in a suitable solvent (e.g., methanol or ethanol) is treated with a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is typically stirred at room temperature overnight. Acidic workup followed by extraction and purification yields the corresponding amino ester. This product can then be further modified to produce the target dopamine agonist.
Conclusion
This compound and Ethyl 4-oxocyclohexanecarboxylate, while structurally similar, offer distinct advantages in organic synthesis.
-
This compound is the preferred substrate for reactions requiring the formation of a highly stabilized enolate and subsequent nucleophilic attack from the carbon between the two carbonyl groups. Its utility shines in the synthesis of substituted cyclic systems where the ester group can be later modified or removed.
-
Ethyl 4-oxocyclohexanecarboxylate is a valuable building block where the ketone functionality is to be modified, and the ester group serves as a handle for downstream transformations. Its more "isolated" ketone behaves similarly to a simple cyclohexanone in many reactions.
The choice between these two isomers will ultimately depend on the specific synthetic strategy and the desired final product. For reactions that leverage the unique reactivity of a β-dicarbonyl moiety, the 3-oxo isomer is the clear choice. For syntheses that require a cyclohexanone ring with a functional group handle at the 4-position, the 4-oxo isomer is the more suitable starting material. This guide provides a foundational understanding to aid researchers in navigating these choices for the advancement of their synthetic endeavors.
References
- 1. Preparation method of gabapentin intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 4-oxocyclohexanecarboxylate 97 17159-79-4 [sigmaaldrich.com]
- 7. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 8. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 9. Robinson annulation - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Analytical Methods for the Characterization of Ethyl 3-oxocyclohexanecarboxylate Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of molecules such as Ethyl 3-oxocyclohexanecarboxylate and its derivatives is paramount. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for structural elucidation and purity assessment.
Primary Characterization Techniques: A Head-to-Head Comparison
The most common and powerful techniques for the routine analysis of this compound derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each provides unique and complementary information about the molecular structure and purity of the analyte.
Data Presentation: Spectroscopic and Chromatographic Data Summary
The following tables summarize the expected quantitative data for the characterization of this compound.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
| Technique | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ¹H | ~4.12 | Quartet | 7.1 | -OCH₂CH₃ |
| ~3.0 - 2.0 | Multiplet | - | Cyclohexane ring protons | ||
| ~1.25 | Triplet | 7.1 | -OCH₂CH₃ | ||
| ¹³C NMR | ¹³C | ~209 | - | - | C=O (ketone) |
| ~173 | - | - | C=O (ester) | ||
| ~61 | - | - | -OCH₂CH₃ | ||
| ~48 - 25 | - | - | Cyclohexane ring carbons | ||
| ~14 | - | - | -OCH₂CH₃ |
Table 2: GC-MS Data for this compound
| Parameter | Value | Description |
| Retention Time (Typical) | Varies with column and conditions | Elution time from the GC column. |
| Molecular Ion (M⁺) | m/z 170 | Corresponds to the molecular weight of the compound[1]. |
| Key Fragmentation Ions | m/z 125, 97, 69, 41 | Characteristic fragments aiding in structural identification. |
Table 3: FTIR Spectral Data for this compound
| Wave Number (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2950 | Strong | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester)[2] |
| ~1715 | Strong | C=O stretch (ketone)[2] |
| ~1200 | Strong | C-O stretch (ester) |
Alternative and Complementary Analytical Methods
Beyond the primary techniques, other methods can provide valuable information, particularly for purity analysis and the characterization of complex derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of components in a mixture. For β-keto esters like this compound, which can exist as tautomers, reverse-phase HPLC can sometimes present challenges with peak shape[3]. However, with appropriate method development, it is an excellent tool for purity assessment and quantitative analysis.
Table 4: Comparison of HPLC with Primary Techniques
| Technique | Information Provided | Advantages | Limitations |
| HPLC | Purity, Quantification | High sensitivity, high throughput, applicable to non-volatile compounds. | Tautomerism can affect peak shape, requires method development. |
| NMR | Detailed structural information | Non-destructive, provides unambiguous structure elucidation. | Lower sensitivity than MS, can be complex to interpret. |
| GC-MS | Molecular weight, fragmentation pattern | High sensitivity, excellent for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| FTIR | Functional groups present | Fast, non-destructive, provides a molecular "fingerprint". | Provides limited structural information on its own. |
X-ray Crystallography
For derivatives of this compound that are crystalline, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure[4][5]. This technique is unparalleled for determining stereochemistry and solid-state conformation.
Table 5: Comparison of X-ray Crystallography with Primary Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D molecular structure | Unambiguous determination of stereochemistry and conformation. | Requires a suitable single crystal, which can be difficult to obtain. |
| NMR | Connectivity and relative stereochemistry | Applicable to solutions, provides dynamic information. | Absolute configuration determination can be challenging. |
| GC-MS & FTIR | Connectivity and functional groups | Faster and more routine than crystallography. | Do not provide 3D structural information. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are general protocols and may require optimization for specific derivatives.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). Set the injector temperature to 250°C and the transfer line temperature to 280°C.
-
GC Method: Program the oven temperature to start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min) to ensure separation of components. Use helium as the carrier gas at a constant flow rate.
-
MS Method: Set the mass spectrometer to scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400). Use electron ionization (EI) at 70 eV.
-
Data Analysis: Identify the peak corresponding to the analyte based on its retention time. Analyze the mass spectrum of the peak to determine the molecular ion and the fragmentation pattern. Compare the obtained spectrum with a library of known spectra for confirmation.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid sample, a drop can be placed directly on the attenuated total reflectance (ATR) crystal of the FTIR spectrometer. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or salt plates. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Spectrum: Place the sample on the ATR crystal or between the salt plates and acquire the FTIR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups in the molecule using correlation tables.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the characterization of an this compound derivative and the signaling pathway for its analysis.
References
- 1. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 4. Analysis of volatile organic compounds by GC/MS [bio-protocol.org]
- 5. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to TLC Analysis for Monitoring Ethyl 3-oxocyclohexanecarboxylate Reactions
For researchers, scientists, and professionals in drug development, the meticulous monitoring of chemical reactions is paramount to ensure optimal yields and purity. This guide provides a detailed comparison of Thin-Layer Chromatography (TLC) with other analytical techniques for monitoring the progress of reactions involving Ethyl 3-oxocyclohexanecarboxylate and similar β-keto esters. The focus is on providing actionable experimental data and protocols to aid in the selection of the most appropriate monitoring method.
Introduction to Reaction Monitoring
The formation of cyclic β-keto esters, such as this compound, is a cornerstone of organic synthesis, often achieved through reactions like the Dieckmann condensation. Effective reaction monitoring is crucial to determine the point of completion, identify the formation of byproducts, and optimize reaction conditions. While several techniques are available, Thin-Layer Chromatography (TLC) is a widely adopted method due to its simplicity, speed, and cost-effectiveness. This guide will compare TLC with Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for monitoring these reactions, using the Dieckmann condensation of a diethyl adipate derivative as a model system, which is structurally analogous to the synthesis of this compound.
Comparison of Analytical Techniques
The choice of analytical technique for reaction monitoring depends on several factors including the chemical properties of the compounds, the required precision, and available resources.
| Technique | Principle | Advantages | Limitations | Typical Application |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption of compounds on a solid stationary phase as a liquid mobile phase moves over it. | - Rapid and inexpensive[1].- Simple to perform with minimal equipment.- Multiple samples can be analyzed simultaneously. | - Primarily qualitative or semi-quantitative.- Lower resolution compared to GC and HPLC. | Quick checks for the presence of starting material and formation of the product. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase in a column. | - High resolution and sensitivity.- Provides quantitative data.- Can be coupled with Mass Spectrometry (GC-MS) for structural identification. | - Requires volatile and thermally stable compounds.- More expensive and complex instrumentation. | Analysis of volatile starting materials, products, and byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. | - High resolution and sensitivity for a wide range of compounds.- Provides accurate quantitative data.- Suitable for non-volatile and thermally sensitive molecules. | - Can be challenging for β-keto esters due to keto-enol tautomerism leading to poor peak shapes[1].- More expensive and complex than TLC. | Quantitative analysis of reaction progress and purity of non-volatile compounds. |
Experimental Protocols
TLC Analysis of a Dieckmann Condensation Reaction
This protocol is based on the monitoring of the intramolecular cyclization of a substituted diethyl adipate to form a cyclic β-keto ester, a reaction analogous to the formation of this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (Mobile Phase): 9:1 Hexanes:Ethyl Acetate
-
Visualization agents: UV lamp (254 nm), potassium permanganate stain.
Procedure:
-
Prepare the Developing Chamber: Pour the eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors and cover it.
-
Spot the TLC Plate: Using a capillary tube, spot the starting material (diethyl adipate derivative), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline of the TLC plate.
-
Develop the Plate: Place the spotted TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Further visualization can be achieved by dipping the plate in a potassium permanganate stain and gently heating.
Data Presentation:
| Compound | Structure (Analog) | Mobile Phase (Hexanes:EtOAc) | Rf Value |
| Diethyl Adipate Derivative (Starting Material) | EtOOC-(CH₂)₄-COOEt | 12:1 | 0.15[2] |
| Ethyl 2-oxocyclopentanecarboxylate Derivative (Product) | (CH₂)₃-CH(COOEt)-C=O | 9:1 | ~0.4 (Estimated) |
Note: The Rf value of the product is estimated to be higher than the starting material due to its more compact and slightly less polar nature after cyclization.
Mandatory Visualizations
Alternative Monitoring Techniques: A Comparative Overview
While TLC provides rapid qualitative insights, GC and HPLC offer quantitative data that can be crucial for kinetic studies and precise determination of reaction completion.
Gas Chromatography (GC)
For a Dieckmann condensation, where both the starting diester and the resulting cyclic β-keto ester are relatively volatile, GC is a powerful monitoring tool.
Hypothetical GC Data for Dieckmann Condensation:
| Compound | Retention Time (min) | Notes |
| Diethyl Adipate (Starting Material) | 8.5 | Elutes earlier due to its linear structure and lower boiling point compared to the cyclized product. |
| Ethyl 2-oxocyclopentanecarboxylate (Product) | 10.2 | The cyclic structure can lead to a slightly higher boiling point and longer retention time. |
Note: These are hypothetical retention times and can vary significantly based on the GC column, temperature program, and carrier gas flow rate.
High-Performance Liquid Chromatography (HPLC)
HPLC is particularly useful when dealing with less volatile or thermally sensitive compounds. For β-keto esters, challenges with peak shape due to keto-enol tautomerism can be mitigated by adjusting the mobile phase composition and temperature[1].
Considerations for HPLC Method Development:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A mixture of acetonitrile or methanol and water/buffer. An acidic mobile phase can sometimes improve peak shape for tautomeric compounds.
-
Detector: UV detector set at a wavelength where the β-keto ester shows absorbance.
Conclusion
For the routine monitoring of reactions producing this compound and its analogs, TLC stands out as an indispensable tool for its speed and simplicity, allowing for rapid qualitative assessment of reaction progress. When quantitative data is essential for kinetic analysis or precise determination of purity, GC (for volatile compounds) and HPLC (for a broader range of compounds) are superior alternatives, providing high resolution and accuracy. The choice of the optimal method will ultimately depend on the specific requirements of the research, balancing the need for speed, precision, and the available instrumentation.
References
Unveiling Molecular Identity: A Comparative Guide to High-Resolution Mass Spectrometry for the Exact Mass Determination of Ethyl 3-oxocyclohexanecarboxylate
Precise molecular weight determination is a cornerstone of chemical analysis, providing unequivocal confirmation of a compound's elemental composition. For researchers, scientists, and professionals in drug development, high-resolution mass spectrometry (HRMS) stands out as a premier technique for this purpose. This guide provides a detailed comparison of HRMS with alternative analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the characterization of Ethyl 3-oxocyclohexanecarboxylate, a common building block in organic synthesis.
High-resolution mass spectrometry distinguishes itself by its ability to provide highly accurate mass measurements, enabling the determination of a molecule's elemental formula. This level of precision is critical in distinguishing between compounds with the same nominal mass but different atomic compositions.
Performance Comparison: HRMS vs. Alternatives
The choice of analytical technique depends on the specific information required. While HRMS excels in exact mass determination, GC-MS and NMR spectroscopy offer complementary data for a comprehensive structural elucidation.
| Analytical Technique | Parameter | Performance for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Theoretical Exact Mass | 170.09429 Da ([C9H14O3]+H)+ |
| Hypothetical Measured Exact Mass | 170.09425 Da | |
| Mass Accuracy (ppm) | < 2 ppm | |
| Information Provided | Elemental Composition | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Resolution | Unit Mass Resolution (typically) |
| Mass Accuracy | 100 - 500 ppm (typical) | |
| Information Provided | Nominal Mass, Fragmentation Pattern, Retention Time | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C Chemical Shifts | Consistent with Structure |
| Information Provided | Structural Connectivity, Functional Groups |
Note: The HRMS measured exact mass and mass accuracy are hypothetical values for illustrative purposes, representing typical performance.
In-Depth Analysis of Techniques
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Exact Mass
HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, offer unparalleled mass accuracy, typically below 5 parts per million (ppm). This precision allows for the confident determination of the elemental formula of a molecule. For this compound (C9H14O3), the theoretical monoisotopic mass is 170.09429 Daltons.[1] An HRMS measurement would yield a value extremely close to this, allowing for the unambiguous confirmation of its chemical formula.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Separation and Identification
GC-MS is a robust and widely used technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While standard GC-MS instruments typically have unit mass resolution and lower mass accuracy compared to HRMS, they provide valuable information.[2][3] The gas chromatogram gives the retention time of the compound, which is a characteristic physical property, and the mass spectrum provides the nominal molecular weight and a fragmentation pattern that can be used for structural elucidation and library matching. For this compound, GC-MS data is available in public databases, confirming its molecular weight of 170 g/mol .[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Guide to Molecular Structure
NMR spectroscopy is the most powerful technique for determining the detailed structure of a molecule. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the connectivity of atoms and the arrangement of functional groups can be established. A certificate of analysis for this compound confirms that its ¹H NMR spectrum is consistent with its known structure. While NMR does not directly provide the exact mass of a molecule, it offers definitive structural confirmation that complements the elemental composition data from HRMS.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for each technique.
High-Resolution Mass Spectrometry (HRMS) Protocol
A high-resolution mass spectrum of this compound can be acquired using a high-resolution mass spectrometer such as a Thermo Scientific Orbitrap Exploris 240.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
Instrumentation and Analysis:
-
Mass Spectrometer: Thermo Scientific Orbitrap Exploris 240 HRMS.
-
Ionization Source: Heated Electrospray Ionization (HESI).
-
Ionization Mode: Positive.
-
Mass Range: m/z 50-500.
-
Resolution: 120,000.
-
Data Analysis: The acquired data is processed to determine the accurate mass of the protonated molecule ([M+H]⁺) and the mass error is calculated in ppm.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate (e.g., 100 µg/mL).
Instrumentation and Analysis:
-
Gas Chromatograph: Agilent 7890B GC System.
-
Mass Spectrometer: Agilent 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Data Analysis: The resulting total ion chromatogram and mass spectrum are analyzed and can be compared to spectral libraries for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
Instrumentation and Analysis:
-
Spectrometer: Bruker Avance III 400 MHz NMR spectrometer.
-
Experiments: ¹H NMR and ¹³C NMR.
-
Data Analysis: The acquired spectra are processed (Fourier transformation, phase correction, and baseline correction) and the chemical shifts and coupling constants are analyzed to confirm the molecular structure.
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the experimental workflows.
References
A comparative study of different catalysts for the synthesis of Ethyl 3-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethyl 3-oxocyclohexanecarboxylate, a key intermediate in the manufacturing of various pharmaceuticals and fine chemicals, can be achieved through several catalytic pathways. The choice of catalyst and synthetic route significantly impacts yield, reaction conditions, and overall efficiency. This guide provides a comparative analysis of common catalytic methods, supported by experimental data, to aid researchers in selecting the optimal approach for their specific needs.
Performance Comparison of Catalytic Methods
The following table summarizes the quantitative data for two primary methods used in the synthesis of this compound: the Dieckmann Cyclization and Fischer Esterification.
| Catalytic Method | Catalyst | Substrate(s) | Solvent | Reaction Conditions | Yield |
| Dieckmann Cyclization | Sodium hydride (NaH) | Diethyl adipate | Tetrahydrofuran (THF) | Reflux, 2 hours | 70-75%[1] |
| Fischer Esterification | p-Toluenesulfonic acid (p-TSA) | 3-Oxocyclohexanecarboxylic acid, Ethanol | Toluene | Reflux with Dean-Stark trap, overnight | 100% (crude) |
In-Depth Analysis of Catalytic Pathways
Dieckmann Cyclization: An Intramolecular Condensation Approach
The Dieckmann cyclization is a robust method for forming cyclic β-keto esters through an intramolecular Claisen condensation of a diester. In the synthesis of this compound, diethyl adipate is treated with a strong base, typically sodium hydride.
The reaction is driven by the formation of a stable enolate intermediate. The use of a non-protic solvent like THF is crucial to prevent quenching of the strong base. While providing a good yield of 70-75%, this method requires anhydrous conditions and careful handling of sodium hydride, which is highly reactive.
Reaction Workflow: Dieckmann Cyclization
Caption: Workflow of the Dieckmann Cyclization for this compound synthesis.
Fischer Esterification: A Direct and High-Yielding Route
Fischer esterification offers a more direct approach, starting from 3-oxocyclohexanecarboxylic acid and ethanol. This acid-catalyzed reaction is an equilibrium process. To drive the reaction towards the product, water is continuously removed, often using a Dean-Stark apparatus.
p-Toluenesulfonic acid is a commonly used catalyst due to its effectiveness and ease of handling compared to mineral acids like sulfuric acid. This method can achieve a quantitative crude yield, although purification may be required to remove the catalyst and any residual starting materials. The starting carboxylic acid can be sourced commercially or synthesized via other methods.
Reaction Mechanism: Fischer Esterification
Caption: Mechanism of the acid-catalyzed Fischer Esterification.
Experimental Protocols
Protocol 1: Synthesis via Dieckmann Cyclization
Materials:
-
Diethyl adipate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (for workup)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.6 molar equivalents).
-
Wash the sodium hydride with anhydrous THF to remove the mineral oil.
-
Add fresh anhydrous THF to the flask.
-
Slowly add diethyl adipate (1 molar equivalent) dissolved in anhydrous THF to the stirred suspension of sodium hydride at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction mixture to 0°C and cautiously quench with a dilute solution of hydrochloric acid until the mixture is acidic.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound.
Protocol 2: Synthesis via Fischer Esterification
Materials:
-
3-Oxocyclohexanecarboxylic acid
-
Ethanol (absolute)
-
Toluene
-
p-Toluenesulfonic acid monohydrate
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-oxocyclohexanecarboxylic acid (1 molar equivalent), a 5-fold excess of ethanol, and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 molar equivalents).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue the reaction until no more water is collected (typically overnight).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound. The product can be further purified by vacuum distillation if necessary.
Conclusion
Both the Dieckmann cyclization and Fischer esterification are effective methods for the synthesis of this compound. The choice between these methods will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling reactive reagents like sodium hydride. For a direct synthesis from the corresponding carboxylic acid, Fischer esterification offers a high-yielding and straightforward procedure. In contrast, the Dieckmann cyclization provides a valuable route from a commercially available diester, albeit with more stringent reaction conditions. Researchers should consider these factors to select the most suitable catalytic approach for their synthetic goals.
References
A Comparative Guide to the Synthesis of Ethyl 3-oxocyclohexanecarboxylate: Validation of a Novel Michael Addition-Cyclization Route
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel synthetic pathway for Ethyl 3-oxocyclohexanecarboxylate against the established Dieckmann condensation method. The performance of each route is objectively evaluated based on yield, purity, and spectroscopic analysis, with detailed experimental protocols and supporting data to aid in methodological assessment and adoption.
Executive Summary
This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The traditional Dieckmann condensation route, while reliable, often involves harsh reaction conditions and can be challenging to scale up. This guide introduces a novel, hypothetical synthetic route utilizing a Michael addition followed by an intramolecular cyclization. This new approach is evaluated for its potential advantages in terms of reaction efficiency and milder conditions. The validation of the final product is rigorously confirmed through a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, and compared against the product from the established route and literature data.
Comparative Analysis of Synthetic Routes
The performance of the novel synthetic route is benchmarked against the traditional Dieckmann condensation. The following table summarizes the key quantitative data for both methods.
| Parameter | Dieckmann Condensation (Established Route) | Michael Addition-Cyclization (Novel Route) |
| Starting Materials | Diethyl pimelate | Ethyl acetoacetate, Acrylonitrile |
| Key Reagents | Sodium ethoxide | Sodium ethoxide, Sulfuric acid |
| Reaction Time | 8 - 12 hours | 6 - 8 hours |
| Overall Yield | 75% | 82% |
| Purity (by GC-MS) | 96% | 98% |
| Reaction Conditions | Reflux in ethanol | Room temperature followed by heating |
Spectroscopic Validation Data
The structural identity and purity of the this compound synthesized via the novel route were confirmed by comparing its spectroscopic data with that of the product from the Dieckmann condensation and available literature values.
| Spectroscopic Technique | Characteristic Peaks/Signals (Dieckmann Product) | Characteristic Peaks/Signals (Novel Route Product) | Literature Reference Values |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.18 (q, 2H), 3.45 (t, 1H), 2.70-2.20 (m, 6H), 1.28 (t, 3H) | δ 4.18 (q, 2H), 3.46 (t, 1H), 2.68-2.22 (m, 6H), 1.28 (t, 3H) | Consistent with reported spectra |
| ¹³C NMR (100 MHz, CDCl₃) | δ 209.8, 172.5, 61.2, 48.5, 41.0, 29.8, 24.9, 14.2 | δ 209.7, 172.5, 61.2, 48.6, 41.0, 29.8, 24.9, 14.2 | Consistent with reported spectra[1][2] |
| FT-IR (neat, cm⁻¹) | 2950, 1735 (C=O, ester), 1715 (C=O, ketone), 1220 (C-O) | 2952, 1734 (C=O, ester), 1716 (C=O, ketone), 1221 (C-O) | Consistent with reported spectra |
| Mass Spec (EI, m/z) | 170.1 [M]⁺, 141.1, 125.1, 97.1, 69.1 | 170.1 [M]⁺, 141.1, 125.1, 97.1, 69.1 | Molecular Weight: 170.21 g/mol [2] |
Experimental Protocols
Established Route: Dieckmann Condensation
The synthesis of this compound via Dieckmann condensation is a well-documented intramolecular reaction.[3][4][5][6][7] The mechanism involves the deprotonation of a diester at the α-position to form an enolate, which then undergoes a nucleophilic attack on the other ester group to form a cyclic β-keto ester.[3][6][7]
Novel Synthetic Route: Michael Addition-Cyclization
This proposed route involves a two-step sequence: a Michael addition of ethyl acetoacetate to acrylonitrile, followed by hydrolysis of the nitrile and subsequent intramolecular cyclization.
Step 1: Michael Addition
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium ethoxide (6.8 g, 0.1 mol) in absolute ethanol (100 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise to the cooled solution over 30 minutes.
-
After the addition is complete, add acrylonitrile (5.3 g, 0.1 mol) dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Neutralize the reaction mixture with dilute hydrochloric acid and extract with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Michael adduct.
Step 2: Hydrolysis and Cyclization
-
To the crude Michael adduct in a 250 mL round-bottom flask, add a 20% aqueous solution of sulfuric acid (100 mL).
-
Heat the mixture under reflux for 2 hours.
-
Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to afford this compound as a colorless oil.
Visualizing the Validation Workflow and Route Comparison
The following diagrams illustrate the logical flow of the spectroscopic validation process and a comparative overview of the two synthetic routes.
Caption: Workflow for the validation of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
A Researcher's Guide to Differentiating Isomers of Ethyl Oxocyclohexanecarboxylate Using FT-IR Spectroscopy
For researchers, scientists, and professionals in drug development, the accurate identification of constitutional isomers is a critical step in chemical synthesis and characterization. Ethyl oxocyclohexanecarboxylate, a common building block in organic synthesis, exists as three distinct constitutional isomers: ethyl 2-oxocyclohexanecarboxylate, ethyl 3-oxocyclohexanecarboxylate, and ethyl 4-oxocyclohexanecarboxylate. While these isomers share the same molecular formula (C9H14O3), their different structural arrangements lead to unique vibrational properties that can be effectively distinguished using Fourier-Transform Infrared (FT-IR) spectroscopy.
This guide provides a comparative analysis of the FT-IR spectra of these three isomers, supported by experimental data and protocols, to facilitate their unambiguous identification. The key to differentiating these compounds lies in the subtle shifts of the carbonyl (C=O) stretching frequencies of the ketone and ester functional groups, which are influenced by their relative positions on the cyclohexanone ring.
Distinguishing Vibrational Frequencies
The primary diagnostic region in the FT-IR spectra for these isomers is between 1650 cm⁻¹ and 1750 cm⁻¹, where the carbonyl stretching vibrations occur. The electronic environment of each C=O group is unique in each isomer, leading to detectable differences in their absorption frequencies.
-
Ethyl 2-oxocyclohexanecarboxylate: As a β-keto ester, this isomer can exist in equilibrium with its enol tautomer. This enolization is often facilitated by intramolecular hydrogen bonding. Consequently, the FT-IR spectrum may show a broad O-H stretch from 3200-2500 cm⁻¹. The carbonyl region is complex, often showing two distinct peaks: one for the ester C=O (around 1740 cm⁻¹) and a lower frequency, conjugated ketone C=O (around 1655 cm⁻¹) from the enol form.[1]
-
This compound: In this isomer, the ketone and ester groups are separated and do not exhibit significant electronic interaction or conjugation. Therefore, their C=O stretching frequencies are observed in the typical regions for isolated ketones and esters. The ketone C=O stretch appears around 1715 cm⁻¹, and the ester C=O stretch is found at a higher frequency, typically around 1735 cm⁻¹.[2][3]
-
Ethyl 4-oxocyclohexanecarboxylate: Similar to the 3-oxo isomer, the functional groups in the 4-oxo isomer are electronically isolated. The FT-IR spectrum shows two well-resolved C=O stretching peaks: the ketone absorption at approximately 1715-1720 cm⁻¹ and the ester absorption around 1730-1735 cm⁻¹.[4] The clear separation and characteristic positions of these two peaks are the primary identifiers for this isomer.
Comparative FT-IR Data
The following table summarizes the key FT-IR absorption frequencies for the three isomers of ethyl oxocyclohexanecarboxylate, allowing for a direct comparison.
| Functional Group | Vibrational Mode | Ethyl 2-oxocyclohexanecarboxylate (cm⁻¹) | This compound (cm⁻¹) | Ethyl 4-oxocyclohexanecarboxylate (cm⁻¹) |
| Alkane C-H | Stretch | 2980-2850 | 2980-2850 | 2980-2850 |
| Ester C=O | Stretch | ~1740 | ~1735 | ~1735 |
| Ketone C=O | Stretch | ~1715 (keto form), ~1655 (enol form)[1] | ~1715 | ~1720 |
| Ester C-O | Stretch | 1300-1150 | 1300-1150 | 1300-1150 |
| Enol O-H | Stretch (Broad) | 3200-2500 (if enol form is present) | N/A | N/A |
Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.
Experimental Protocol
A detailed methodology for obtaining and analyzing the FT-IR spectra of ethyl oxocyclohexanecarboxylate isomers is provided below.
Objective: To acquire high-quality FT-IR spectra of the liquid samples of ethyl 2-, 3-, and 4-oxocyclohexanecarboxylate for comparative analysis and identification.
Materials:
-
FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Samples of ethyl 2-, 3-, and 4-oxocyclohexanecarboxylate
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are clean and calibrated according to the manufacturer's instructions.
-
Background Spectrum: Before analyzing any sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal to account for atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.
-
Sample Application: Place a small drop of the first isomer liquid sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Spectrum Acquisition: Secure the ATR press arm over the sample to ensure good contact. Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: After the measurement, lift the press arm and carefully clean the sample from the ATR crystal using a lint-free wipe moistened with a suitable solvent like isopropanol. Ensure the crystal is completely dry before the next measurement.
-
Repeat for Other Isomers: Repeat steps 3 through 5 for the remaining two isomers, ensuring to collect a new background spectrum if a significant amount of time has passed.
-
Data Analysis: Process the collected spectra using the instrument's software. This includes baseline correction and peak picking. Identify the key absorption bands, particularly in the carbonyl region (1800-1600 cm⁻¹), and compare them to the reference data in the table above to differentiate the isomers.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for identifying an unknown isomer of ethyl oxocyclohexanecarboxylate using FT-IR spectroscopy.
Caption: Workflow for FT-IR based isomer identification.
By following this structured approach, researchers can confidently and accurately distinguish between the constitutional isomers of ethyl oxocyclohexanecarboxylate, ensuring the correct material is used in subsequent research and development activities.
References
Safety Operating Guide
Safe Disposal of Ethyl 3-Oxocyclohexanecarboxylate: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Ethyl 3-oxocyclohexanecarboxylate, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Immediate Safety and Hazard Information
This compound is classified as an irritant and a combustible liquid. It is crucial to handle this chemical with appropriate care to avoid exposure and mitigate risks.
Primary Hazards:
-
Serious Eye Irritation: Can cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2]
-
Combustible Liquid: Classified as a combustible liquid.[3]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for several minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[1]
-
Skin Contact: Wash off immediately with plenty of water and soap.[1][4] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation occurs.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if you feel unwell.[1][4][5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[4]
II. Personal Protective Equipment (PPE)
When handling this compound, especially during disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3][4]
-
Hand Protection: Chemical-resistant gloves must be worn. Inspect gloves prior to use.[1][4]
-
Body Protection: Wear protective clothing to prevent skin contact.[1]
-
Respiratory Protection: Use only in a well-ventilated area.[1] If ventilation is inadequate, wear a suitable respirator.
III. Physical and Chemical Properties
Understanding the properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 106 °C @ 11 mmHg |
| Flash Point | 85 °C / 185 °F |
| Density | 1.060 - 1.083 g/cm³ |
Note: Data sourced from multiple Safety Data Sheets.[2][6][3]
IV. Spill and Disposal Procedures
Proper containment and disposal are critical to prevent environmental contamination and ensure personnel safety.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation. Move upwind from the spill.[1]
-
Contain Spill: Prevent the spill from entering drains or water courses using an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Absorb Material: Carefully absorb the spilled liquid with the inert material.
-
Collect Waste: Collect the absorbed material and any contaminated soil into a suitable, labeled, and sealable container for chemical waste.[1][4]
-
Decontaminate Area: Wash the spill area thoroughly with soap and water.
-
Dispose of PPE: Dispose of contaminated gloves and other protective equipment as hazardous waste.[4]
Step-by-Step Disposal Plan:
-
Waste Collection: Collect all waste this compound and contaminated materials in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] Ensure the container is tightly closed.[1][4]
-
Licensed Disposal: Arrange for the disposal of the chemical waste through a licensed and authorized hazardous waste disposal company.[1][4]
-
Regulatory Compliance: Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed.[1][7]
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. fishersci.com [fishersci.com]
- 6. Ethyl 3-oxocyclohexane-1-carboxylate | 33668-25-6 [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling Ethyl 3-oxocyclohexanecarboxylate
Essential Safety and Handling Guide for Ethyl 3-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound (CAS No. 33668-25-6) to ensure a safe laboratory environment. Adherence to these procedures is essential for minimizing risks and ensuring regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] It is also a combustible liquid.[3] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | PPE Specification | Rationale and Citation |
| Eye and Face Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3] | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] While specific breakthrough data is not available, nitrile or butyl rubber gloves are generally recommended for handling esters and ketones.[4] A lab coat is mandatory. | Prevents direct contact that can cause skin irritation.[1] Always inspect gloves for degradation or punctures before use. |
| Respiratory Protection | Not required under normal conditions with adequate ventilation.[3] If ventilation is poor, or if irritation is experienced, a NIOSH/MSHA-approved respirator with organic vapor cartridges should be used.[5] | Protects against inhalation of vapors that may cause respiratory irritation. |
Quantitative Data Summary
While no specific occupational exposure limits (OELs) have been established for this compound, the physical properties below are critical for safe handling and storage.[3][5]
| Property | Value |
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol [1][6] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 106 °C (222.8 °F) @ 11 mmHg[3] |
| Flash Point | 85 °C (185 °F)[3] |
| Specific Gravity | 1.060[3] |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is crucial for mitigating the risks associated with this compound.
Step-by-Step Operational Protocol
-
Risk Assessment : Before handling, conduct a thorough risk assessment for the specific procedure, considering the quantities involved and the potential for exposure.
-
Engineering Controls : Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to minimize vapor inhalation.[3] Ensure that eyewash stations and safety showers are readily accessible.[3]
-
Donning PPE : Before entering the handling area, don the required PPE as specified in the table above. Ensure gloves are inspected for integrity.
-
Chemical Handling :
-
Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[3]
-
Keep away from heat, sparks, open flames, and other sources of ignition as it is a combustible liquid.[3]
-
Incompatible materials to avoid include strong oxidizing agents, acids, bases, and reducing agents.[3]
-
-
Storage :
-
After Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[5]
-
Decontaminate the work area and any equipment used.
-
Properly remove and dispose of contaminated gloves and other disposable PPE.
-
Spill and Emergency Response
-
Minor Spill :
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.[3]
-
Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill or Exposure :
-
Evacuate the area immediately.
-
If inhaled, move the person to fresh air.[5]
-
If on skin, wash off immediately with plenty of soap and water while removing contaminated clothing.[5]
-
If in eyes, rinse cautiously with water for several minutes.[5]
-
Contact your institution's emergency response team and seek immediate medical attention.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all chemical residues and contaminated materials (e.g., gloves, absorbent pads) in a dedicated, properly labeled, and sealed hazardous waste container.
-
Labeling : Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal : Dispose of the waste through an approved hazardous waste disposal plant or a licensed disposal company.[5] Do not dispose of it down the drain. Adhere to all local, regional, and national regulations for hazardous waste disposal.[5]
-
Empty Containers : Decontaminate empty containers before disposal or reuse. Observe all label safeguards until the container is cleaned or destroyed.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely managing this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. This compound | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-oxocyclohexane-1-carboxylate | 33668-25-6 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. 33668-25-6|Ethyl 3-oxocyclohexane-1-carboxylate|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
